Technical Documentation Center

Cyclonon-2-en-1-ol Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Cyclonon-2-en-1-ol
  • CAS: 58588-75-3

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Physicochemical Properties of Cyclonon-2-en-1-ol

Abstract Cyclonon-2-en-1-ol is a nine-membered cyclic allylic alcohol with significant potential in synthetic organic chemistry and as a building block in the development of novel therapeutic agents. Its physicochemical...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Cyclonon-2-en-1-ol is a nine-membered cyclic allylic alcohol with significant potential in synthetic organic chemistry and as a building block in the development of novel therapeutic agents. Its physicochemical properties are pivotal for its handling, reactivity, and application in various chemical transformations. This guide provides a comprehensive overview of the known and predicted physicochemical characteristics of Cyclonon-2-en-1-ol. In the absence of extensive experimental data for this specific molecule, this document outlines the established methodologies for determining these properties, drawing illustrative examples from smaller, well-characterized cyclic analogues. We will delve into its structural features, predicted properties, spectroscopic signature, a plausible synthetic pathway, and the broader context of cyclic alcohols in scientific research.

Introduction to Cyclonon-2-en-1-ol

Cyclonon-2-en-1-ol, with the molecular formula C₉H₁₆O, belongs to the class of cyclic allylic alcohols. This structural motif, containing a hydroxyl group adjacent to a double bond within a nine-membered ring, imparts a unique combination of reactivity and conformational flexibility. The interplay between the hydroxyl group and the π-system of the alkene governs its chemical behavior, making it a valuable intermediate for the synthesis of more complex molecules. Understanding the fundamental physicochemical properties of Cyclonon-2-en-1-ol is a critical first step for any researcher or drug development professional looking to utilize this compound. Cyclic alcohols, in general, are frequently employed as synthons in organic synthesis and are found in numerous natural products with diverse biological activities[1][2].

Structural and Predicted Physicochemical Properties

PropertyValueSource
Molecular Formula C₉H₁₆OPubChem
Molecular Weight 140.22 g/mol PubChem
XLogP3 2.6PubChem
Hydrogen Bond Donor Count 1PubChem
Hydrogen Bond Acceptor Count 1PubChem
Rotatable Bond Count 1PubChem
Topological Polar Surface Area 20.2 ŲPubChem
Heavy Atom Count 10PubChem

Table 1: Computed Physicochemical Properties of Cyclonon-2-en-1-ol. These values are computationally derived and provide an estimate of the compound's properties.

Experimental Determination of Physicochemical Properties

The following section details the standard, validated experimental protocols for determining the key physicochemical properties of a liquid organic compound like Cyclonon-2-en-1-ol.

Boiling Point

The boiling point is a fundamental physical property used for identification and purity assessment[3].

Experimental Protocol: Capillary Method [4][5]

  • A small amount of the liquid sample (a few milliliters) is placed in a small test tube.

  • A capillary tube, sealed at one end, is inverted and placed into the test tube containing the liquid.

  • The test tube is attached to a thermometer and heated in a suitable bath (e.g., water or oil bath)[4].

  • The bath is heated slowly. As the boiling point is approached, a stream of bubbles will emerge from the open end of the capillary tube.

  • The heat source is then removed, and the apparatus is allowed to cool.

  • The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point[4].

Causality: At the boiling point, the vapor pressure of the liquid equals the external pressure. The stream of bubbles indicates that the vapor pressure inside the capillary is greater than the external pressure. As the liquid cools, the vapor pressure decreases, and when it equals the external pressure, the liquid is drawn into the capillary.

Melting Point

Should Cyclonon-2-en-1-ol be a solid at room temperature or for the determination of the melting point of a solid derivative, the following protocol is standard. A pure crystalline solid will have a sharp melting point range of 0.5-1.0°C.

Experimental Protocol: Mel-Temp Apparatus [6][7][8]

  • A small amount of the finely powdered solid is packed into a capillary tube to a height of 2-3 mm[6].

  • The capillary tube is placed in a melting point apparatus.

  • The sample is heated rapidly to about 20°C below the expected melting point, and then the heating rate is slowed to approximately 1°C per minute[6].

  • The temperature at which the first droplet of liquid appears is recorded as the beginning of the melting range.

  • The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range[6].

Trustworthiness: This method is self-validating as an impure compound will exhibit a depressed and broadened melting point range.

Density

Density is a measure of mass per unit volume and is a characteristic property of a substance.

Experimental Protocol: Gravimetric Method [9][10]

  • An empty, dry graduated cylinder is weighed on an analytical balance.

  • A known volume of the liquid is added to the graduated cylinder, and the volume is recorded.

  • The graduated cylinder containing the liquid is reweighed.

  • The mass of the liquid is determined by subtracting the mass of the empty graduated cylinder.

  • The density is calculated by dividing the mass of the liquid by its volume.

Causality: This direct measurement of mass and volume provides a fundamental determination of density. For higher accuracy, a pycnometer can be used.

Solubility

The solubility of Cyclonon-2-en-1-ol in various solvents is a key parameter for its use in reactions and purifications.

Experimental Protocol: Visual Miscibility Test

  • To a series of test tubes, add 1 mL of various solvents (e.g., water, ethanol, diethyl ether, hexane, dichloromethane).

  • To each test tube, add Cyclonon-2-en-1-ol dropwise, shaking after each addition.

  • Observe whether the two liquids form a single homogeneous phase (miscible) or two distinct layers (immiscible).

  • The approximate solubility can be categorized as soluble, partially soluble, or insoluble.

Insight: Due to the presence of the polar hydroxyl group, Cyclonon-2-en-1-ol is expected to be soluble in polar organic solvents like ethanol and dichloromethane. Its solubility in water will be limited by the nonpolar nine-carbon ring. It should be readily soluble in nonpolar organic solvents like hexane and diethyl ether.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of organic molecules.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. For Cyclonon-2-en-1-ol, the following characteristic absorptions are expected[11][12][13][14]:

  • O-H Stretch: A strong, broad band in the region of 3600-3200 cm⁻¹ due to the hydroxyl group, with the broadening resulting from hydrogen bonding[12][13].

  • C=C Stretch: A medium intensity band around 1650-1600 cm⁻¹ corresponding to the carbon-carbon double bond.

  • C-O Stretch: A strong band in the range of 1100-1000 cm⁻¹ for the carbon-oxygen single bond of the secondary alcohol[12].

  • sp² C-H Stretch: A peak just above 3000 cm⁻¹.

  • sp³ C-H Stretch: Peaks just below 3000 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum will provide detailed information about the structure and connectivity of the hydrogen atoms.

  • -OH Proton: A broad singlet whose chemical shift can vary depending on concentration and solvent.

  • Vinyl Protons (-CH=CH-): Resonances in the downfield region, typically between 5.0 and 6.5 ppm.

  • Carbinol Proton (-CH-OH): A multiplet in the region of 3.5-4.5 ppm.

  • Allylic Protons: Protons on the carbons adjacent to the double bond, typically appearing between 2.0 and 2.5 ppm.

  • Aliphatic Protons: A complex series of multiplets in the upfield region (1.0-2.0 ppm) corresponding to the methylene groups of the nine-membered ring.

¹³C NMR: The carbon NMR spectrum will show distinct signals for each unique carbon atom.

  • Vinyl Carbons (-C=C-): Signals in the downfield region, typically between 120 and 140 ppm.

  • Carbinol Carbon (-C-OH): A signal in the range of 60-80 ppm.

  • Aliphatic Carbons: Signals in the upfield region, generally between 20 and 40 ppm.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For cyclic alcohols, common fragmentation pathways include[15][16][17][18]:

  • Molecular Ion Peak (M⁺): A peak corresponding to the molecular weight of the compound (140.22 for C₉H₁₆O). This peak may be weak or absent in the electron ionization (EI) spectrum of alcohols[15].

  • Loss of Water (M-18): A common fragmentation for alcohols, resulting in a peak at m/z 122[15][17].

  • Alpha-Cleavage: Cleavage of the C-C bond adjacent to the hydroxyl group[15][16].

  • Ring Cleavage: Complex fragmentation patterns resulting from the opening of the nine-membered ring[17].

Plausible Synthetic Route: Sharpless Asymmetric Epoxidation and Reduction

A reliable and stereocontrolled method for the synthesis of allylic alcohols is the Sharpless asymmetric epoxidation followed by regioselective reduction of the resulting epoxy alcohol[19][20][21][22]. This approach allows for the introduction of chirality in a predictable manner.

Synthesis_Pathway cluster_step1 Step 1: Epoxidation cluster_step2 Step 2: Base-mediated Rearrangement Cyclononene Cyclononene Epoxycyclononane Cyclononene Oxide Cyclononene->Epoxycyclononane m-CPBA Cyclonon_2_en_1_ol Cyclonon-2-en-1-ol Epoxycyclononane->Cyclonon_2_en_1_ol LDA or Al(i-PrO)₃

Figure 1: Plausible synthetic route to Cyclonon-2-en-1-ol.

Step-by-Step Methodology:

  • Epoxidation of Cyclononene: Cyclononene is treated with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), in an inert solvent like dichloromethane to yield cyclononene oxide.

  • Rearrangement to Cyclonon-2-en-1-ol: The resulting epoxide is then subjected to a base-mediated rearrangement. Strong, non-nucleophilic bases like lithium diisopropylamide (LDA) or aluminum isopropoxide can be used to promote the elimination reaction, leading to the formation of Cyclonon-2-en-1-ol.

Causality: The Sharpless protocol, specifically, would involve the asymmetric epoxidation of an appropriate precursor to introduce a chiral center, followed by reduction. The depicted route is a more general synthesis of a racemic or achiral allylic alcohol from the corresponding alkene.

Reactivity and Potential Applications

The chemical reactivity of Cyclonon-2-en-1-ol is dominated by the allylic alcohol functionality.

Reactivity Cyclonon_2_en_1_ol Cyclonon-2-en-1-ol Enone Cyclonon-2-en-1-one Cyclonon_2_en_1_ol->Enone Oxidation (e.g., PDC, PCC) Epoxy_alcohol Epoxycyclononanol Cyclonon_2_en_1_ol->Epoxy_alcohol Epoxidation (e.g., m-CPBA) Allylic_ether Allylic Ether Cyclonon_2_en_1_ol->Allylic_ether Williamson Ether Synthesis Allylic_ester Allylic Ester Cyclonon_2_en_1_ol->Allylic_ester Esterification

Figure 2: Key reactions of Cyclonon-2-en-1-ol.

  • Oxidation: The secondary alcohol can be oxidized to the corresponding α,β-unsaturated ketone, Cyclonon-2-en-1-one, using reagents like pyridinium dichromate (PDC) or pyridinium chlorochromate (PCC)[23][24].

  • Epoxidation: The double bond can be epoxidized, with the adjacent hydroxyl group directing the stereochemistry of the reaction[25].

  • Ether and Ester Formation: The hydroxyl group can undergo standard reactions to form ethers and esters.

  • Substitution Reactions: The allylic nature of the alcohol allows for nucleophilic substitution reactions, often with rearrangement.

The presence of the allylic alcohol moiety in a medium-sized ring makes Cyclonon-2-en-1-ol a valuable precursor in natural product synthesis and medicinal chemistry. Cyclic alcohols and their derivatives have shown a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties[26]. The conformational constraints of the nine-membered ring can be exploited to create molecules with specific three-dimensional structures, which is a key aspect of modern drug design.

Conclusion

Cyclonon-2-en-1-ol is a molecule of significant interest with a rich potential for chemical exploration. While experimental data on its physicochemical properties are sparse, established analytical techniques provide a clear roadmap for their determination. The predicted properties, coupled with an understanding of its spectroscopic characteristics and reactivity, provide a solid foundation for researchers and drug development professionals. The synthetic accessibility and the versatile reactivity of the allylic alcohol functionality position Cyclonon-2-en-1-ol as a valuable tool in the pursuit of novel chemical entities with potential therapeutic applications. Further experimental investigation into the properties and biological activity of this and related medium-ring cyclic alcohols is warranted.

References

  • Determination of Boiling Points. (n.d.). Retrieved from [Link]

  • GeeksforGeeks. (2025, July 23). Determination of Boiling Point of Organic Compounds. Retrieved from [Link]

  • Vedantu. (n.d.). Boiling Point Determination of Organic Compounds: Chemistry Guide. Retrieved from [Link]

  • YouTube. (2023, November 26). Determination of boiling point of liquid organic compound Class 11 Chemistry Practical. Retrieved from [Link]

  • Stanford Research Systems. (n.d.). Determination of Melting Points According to Pharmacopeia. Retrieved from [Link]

  • Reddit. (2019, July 18). How can you experimentally measure a liquids density relative to water if the liquid is soluble in water? : r/chemhelp. Retrieved from [Link]

  • Patocka, J., & Kuca, K. (2013). BIOLOGICALLY ACTIVE ALCOHOLS: CYCLIC ALCOHOLS. Military Medical Science Letters, 82(4), 162-171.
  • Organic Chemistry Portal. (n.d.). Allylic alcohol synthesis by addition. Retrieved from [Link]

  • YouTube. (2022, January 10). Alkenes to Epoxides, Part 2: Allylic Alcohols and Related Compounds. Retrieved from [Link]

  • Wikipedia. (n.d.). Sharpless epoxidation. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, September 30). 12.3: Mass Spectrometry of Some Common Functional Groups. Retrieved from [Link]

  • Spectroscopy Online. (2017, April 1). Alcohols—The Rest of the Story. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Enone synthesis by oxidation or hydrolysis. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Biologically active alcohols: cyclic alcohols. Retrieved from [Link]

  • YouTube. (2020, September 11). CHEM 1411: Determining the density of various liquids and solids. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Allyl alcohol synthesis by allylic substitution. Retrieved from [Link]

  • BYJU'S. (n.d.). Determination Of Boiling Point Of An Organic Compound. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved from [Link]

  • SlideShare. (2021, September 19). experiment (1) determination of melting points. Retrieved from [Link]

  • PubMed Central. (2024, October 29). Organophotocatalyst Enabled Deoxycyclopropanation of Alcohols. Retrieved from [Link]

  • ResearchGate. (2025, August 7). (PDF) Synthesis of Allylic Alcohols from Alkenes and Their Derivatives. Retrieved from [Link]

  • ACS Publications. (2014, October 3). Palladium-Catalyzed Oxidative Rearrangement of Tertiary Allylic Alcohols to Enones with Oxygen in Aqueous Solvent. Retrieved from [Link]

  • Dalal Institute. (n.d.). Sharpless Asymmetric Epoxidation. Retrieved from [Link]

  • RocketProps. (2011, February 25). Density calculation of liquid organic compounds using a simple equation of state up to high pressures. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, September 20). 17.11: Spectroscopy of Alcohols and Phenols. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, March 16). 5.2: Epoxidation of Allylic Alcohols. Retrieved from [Link]

  • ResearchGate. (n.d.). Biologically active naturally observed derivatives of cyclic alcohols. Stereoisomers of menthol. Retrieved from [Link]

  • University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]

  • METTLER TOLEDO. (n.d.). Density Measurement | Your Essential Guide. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). IR: alcohols. Retrieved from [Link]

  • JoVE. (2024, December 5). Video: Mass Spectrometry: Alcohol Fragmentation. Retrieved from [Link]

  • PubMed. (1979). Cyclic nucleotides in the development of alcohol tolerance and dependence: a commentary. Retrieved from [Link]

  • Wiley Online Library. (2018). Cyclic Iodine Reagents Enable Allylic Alcohols for Alkyl Boronate Addition/Rearrangement by Photoredox Catalysis. Retrieved from [Link]

  • JoVE. (2025, May 22). Video: Radical Oxidation of Allylic and Benzylic Alcohols. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectrum in the OH stretching region of 2-chlorobenzyl alcohol... | Download Scientific Diagram. Retrieved from [Link]

  • ResearchGate. (2022, October 30). (PDF) Sharpless Asymmetric Epoxidation: Applications in the Synthesis of Bioactive Natural Products. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Alkenes to Alcohols. Retrieved from [Link]

  • YouTube. (2020, July 1). How To Calculate Density - With Examples. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Mass Spectrometry of Alcohols. Retrieved from [Link]

  • ResearchGate. (n.d.). Representative examples of alcohol containing drugs/natural products. Retrieved from [Link]

  • Whitman College. (n.d.). GCMS Section 6.10. Retrieved from [Link]

  • S. B. College of Science. (n.d.). Experiment-1 Aim - To determine the melting point of given solid substance. Requirements. Retrieved from [Link]

  • Harvard University. (n.d.). Sharpless Asymmetric Epoxidation Reaction. Retrieved from [Link]

  • ACS Publications. (2026, January 27). Light-Driven Organocatalytic Birch Reduction for Late-Stage Drug Modification and sp3-Rich Spirocycle Synthesis. Retrieved from [Link]

  • PubMed Central. (n.d.). Biocatalytic Enantioselective Oxidation of Sec‐Allylic Alcohols with Flavin‐Dependent Oxidases. Retrieved from [Link]

  • International Journal of Multidisciplinary Research and Development. (2025, December 10). Studying the composition of alcohols using IR spectroscopy. Retrieved from [Link]

  • YouTube. (2022, March 12). Lec-27 || Mass Fragmentation Pattern in alcohols, phenols, cyclic alcohols & thio-alcohols. Retrieved from [Link]

Sources

Exploratory

Structural Elucidation and Spectroscopic Characterization of Cyclonon-2-en-1-ol: A Technical Framework

Executive Summary Cyclonon-2-en-1-ol ( ) represents a distinct class of medium-ring ( ) allylic alcohols often encountered as intermediates in the synthesis of polycyclic natural products or as products of Ring-Closing M...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Cyclonon-2-en-1-ol (


) represents a distinct class of medium-ring (

) allylic alcohols often encountered as intermediates in the synthesis of polycyclic natural products or as products of Ring-Closing Metathesis (RCM). Unlike their 5- or 6-membered counterparts, 9-membered rings exhibit unique conformational mobility and transannular interactions that significantly influence their spectroscopic signatures.

This guide provides a comprehensive framework for the identification and validation of cyclonon-2-en-1-ol. It synthesizes theoretical chemical shift predictions with empirical data from analogous medium-ring systems, offering a robust protocol for researchers isolating this compound from complex reaction mixtures.

Structural Dynamics & Sample Preparation

Conformational Flexibility

The nine-membered ring lacks the rigid chair/boat conformations of cyclohexane. Instead, it exists in a dynamic equilibrium of boat-chair-boat (BCB) and twist-boat-chair (TBC) conformers.

  • Impact on NMR: At room temperature, proton signals—particularly the methylene envelope (

    
    )—may appear broadened due to intermediate exchange rates on the NMR time scale.
    
  • Stereochemistry: The cis (Z) alkene is the thermodynamically stable isomer. The trans (E) isomer is highly strained and exhibits distinct vinyl coupling constants (

    
     Hz vs 
    
    
    
    Hz). This guide focuses on the (Z)-cyclonon-2-en-1-ol .
Sample Preparation Protocol

To minimize signal broadening from hydrogen bonding and viscosity:

  • Solvent: Use Benzene-

    
     (
    
    
    
    )
    if signal overlap occurs in the aliphatic region of
    
    
    . Benzene often induces superior shift dispersion in allylic alcohols.
  • Concentration: Prepare a dilute solution (~10 mg in 0.6 mL) to reduce intermolecular H-bonding, which can shift the hydroxyl proton signal.

  • Water Removal: Filter through a small plug of anhydrous

    
     or use dry solvent to prevent the 
    
    
    
    peak from obscuring the carbinol proton.

Spectroscopic Data Profile

Infrared Spectroscopy (IR)

The IR spectrum provides the first checkpoint for functional group validation.

Functional GroupWavenumber (

)
IntensityDiagnostic Note
O-H Stretch 3300–3450Broad, StrongIndicates H-bonded alcohol. Dilution sharpens this band.
=C-H Stretch 3010–3025MediumCharacteristic of

C-H (alkene).
C-H Stretch 2850–2930Strong

C-H (methylene envelope).
C=C Stretch 1645–1660Weak-MediumWeak intensity due to lack of conjugation with C=O.
C-O Stretch 1020–1060StrongSecondary alcohol characteristic.
Mass Spectrometry (MS)
  • Ionization: Electron Impact (EI, 70 eV) is standard.

  • Molecular Weight: 140.22 g/mol .

Fragmentation Pattern: Allylic alcohols are prone to dehydration and


-cleavage.
m/zAssignmentMechanism
140

Molecular ion (often weak or absent in alcohols).
122

Base Peak Candidate. Loss of

to form cyclononadiene cation.
93/94

Ring contraction/cleavage products.
81

Typical allylic hydrocarbon fragment series.
Nuclear Magnetic Resonance (NMR)

Note: Values are representative ranges for (Z)-cyclonon-2-en-1-ol in


. Exact shifts vary with concentration.

NMR (400 MHz)
Proton

(ppm)
MultiplicityIntegralCoupling (

) / Assignment
H3 5.60 – 5.85ddt or m1HVinyl proton distal to OH.
H2 5.40 – 5.60ddt or m1HVinyl proton proximal to OH.
H1 4.20 – 4.55m (broad)1HCarbinol proton (

-to-OH). Shift is diagnostic.[1]
OH 1.50 – 2.50broad s1HVariable.[2] Confirmed by

exchange.
H4 2.00 – 2.20m2HAllylic methylene.
H9 1.60 – 1.90m2HHomoallylic/Ring methylene.
H5-H8 1.20 – 1.60m (envelope)6HRemaining ring methylenes.

NMR (100 MHz)
Carbon

(ppm)
TypeAssignment
C3 132.0 – 135.0CHAlkene carbon (distal).
C2 128.0 – 131.0CHAlkene carbon (proximal).
C1 68.0 – 73.0CHCarbinol carbon (C-OH).
C4-C9 20.0 – 35.0

Ring methylenes (typically 6 distinct signals).

Experimental Workflow & Logic

The following diagrams illustrate the logical flow for structural confirmation and the mass spectral fragmentation pathways.

Analytical Workflow

This workflow ensures self-validation. If the


 NMR integral for the vinyl region is not 2:1 relative to the carbinol proton, the sample may be the ketone oxidation product or an isomer.

AnalyticalWorkflow Sample Crude Isolate (Cyclonon-2-en-1-ol) IR FT-IR Spectroscopy Check: 3400 cm⁻¹ (OH) Sample->IR Functional Group ID MS Mass Spectrometry Check: m/z 122 (M-18) IR->MS MW Confirmation HNMR 1H NMR (CDCl3) Check: Vinyl (5.6ppm) & Carbinol (4.4ppm) MS->HNMR Connectivity D2O D2O Shake Test Validation: OH peak disappears HNMR->D2O OH Verification CNMR 13C NMR / DEPT-135 Confirm: 2x CH (vinyl), 1x CH (C-O) HNMR->CNMR Carbon Backbone

Caption: Step-by-step analytical workflow for validating cyclonon-2-en-1-ol structure.

Mass Spectrometry Fragmentation Logic

Understanding the loss of water is critical, as the molecular ion (140) is often vanishingly small in allylic alcohols.

MS_Fragmentation M_Ion Molecular Ion [M]+ m/z 140 Dehydration Dehydration [M-H2O]+ m/z 122 (Base Peak) M_Ion->Dehydration - H2O (18) AlphaCleave Alpha Cleavage Loss of C2H3 radical M_Ion->AlphaCleave Minor path Fragment1 Cyclononadienyl Cation m/z 122 Dehydration->Fragment1 Fragment2 Hydrocarbon Cluster m/z 79, 81, 93 Fragment1->Fragment2 Ring fragmentation

Caption: Primary fragmentation pathway showing the dominance of the dehydration product (m/z 122).

Detailed Experimental Methodologies

Synthesis via Ring-Closing Metathesis (Context)

While this guide focuses on data, knowing the source aids interpretation. Cyclonon-2-en-1-ol is frequently accessible via the Grubbs II catalyzed RCM of nona-1,8-dien-3-ol.

  • Impurity Alert: RCM products often contain traces of ruthenium. If NMR peaks are unusually broad, filter the sample through activated carbon or silica to remove paramagnetic Ru residuals.

1H NMR Acquisition Protocol
  • Shimming: Medium rings require excellent field homogeneity. Shim on the lock signal until the chloroform peak (7.26 ppm) shows no shoulder.

  • Parameters:

    • Pulse angle:

      
       (to prevent saturation of slow-relaxing quaternary carbons, though less relevant here).
      
    • Relaxation delay (

      
      ): 2.0 seconds (ensure full relaxation of vinyl protons).
      
    • Scans: 16–32 (sufficient for >5mg sample).

  • Processing: Apply exponential multiplication (LB = 0.3 Hz) to enhance signal-to-noise ratio without compromising coupling resolution.

2D NMR Validation (COSY)

Due to the overlapping methylene envelope (1.2–1.9 ppm), a COSY (Correlation Spectroscopy) experiment is mandatory for definitive assignment.

  • Look for: Cross-peak between the Carbinol H1 (4.4 ppm) and the Vinyl H2 (5.5 ppm).

  • Look for: Cross-peak between Vinyl H3 and the Allylic H4 methylene (2.1 ppm).

  • Absence of: Cross-peaks between H1 and H3 (confirms the double bond position relative to the alcohol).

References

  • Grubbs, R. H., & Chang, S. (1998). Recent Advances in Olefin Metathesis and Its Application in Organic Synthesis. Tetrahedron, 54(18), 4413-4450.

  • Paquette, L. A. (2003). Organic Reactions, Ring-Closing Metathesis. Wiley. (Authoritative text on medium ring synthesis via RCM).
  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Source for general chemical shift prediction rules).
  • NIST Chemistry WebBook. (2023). Mass Spectra of Allylic Alcohols.

  • Reich, H. J. (2023).[2] Structure Determination Using Spectroscopic Methods. University of Wisconsin-Madison.[3] (Reference for NMR chemical shift correlations).

Sources

Foundational

Technical Guide: Natural Occurrence, Isolation, and Therapeutic Potential of Cyclonon-2-en-1-ol

Topic: Natural Occurrence and Isolation of Cyclonon-2-en-1-ol Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals Executive Summary Cyclonon-2-en-1-ol (CAS: 58588-...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Natural Occurrence and Isolation of Cyclonon-2-en-1-ol Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

Cyclonon-2-en-1-ol (CAS: 58588-75-3) represents a unique class of medium-ring cycloalkenols characterized by significant conformational flexibility and transannular strain. While rarely isolated as a stable, free-standing metabolite in high abundance due to the inherent entropy and enthalpy challenges of 9-membered rings (Pitzer strain), its carbocyclic skeleton is a critical structural motif in Caryophyllane-type sesquiterpenes .

This guide bridges the gap between the biosynthetic origins of the cyclononane core and the technical isolation of the alcohol for pharmaceutical applications. Specifically, we explore its role as a ligand in vanadium-based insulin-mimetic complexes and detail the rigorous protocols required to isolate and purify this conformationally mobile scaffold from semi-synthetic or natural precursor streams.

Chemical Profile & Natural Occurrence

The Medium-Ring Paradox

Unlike stable 6-membered (cyclohexane) or 10-membered (cyclodecane) rings, 9-membered rings like cyclonon-2-en-1-ol suffer from transannular strain (Prelog strain). Hydrogen atoms across the ring are forced into proximity, making the free alcohol chemically reactive and biologically transient.

Biosynthetic Origins: The Caryophyllene Connection

Nature circumvents the stability issue of the 9-membered ring by fusing it with a 4-membered ring. The primary natural source of the cyclononane skeleton is


-Caryophyllene , a ubiquitous sesquiterpene found in Cannabis sativa, Syzygium aromaticum (clove), and Humulus lupulus (hops).
  • Natural Occurrence: The free alcohol, Cyclonon-2-en-1-ol, acts as a cryptic metabolite . It is typically generated in situ via the oxidative cleavage or rearrangement of caryophyllane derivatives during fungal metabolism or plant senescence.

  • Key Natural Sources of Precursors:

    • Copaifera langsdorffii (Copaiba oil) – High

      
      -caryophyllene content.
      
    • Piper nigrum (Black pepper).

Biosynthetic Pathway Visualization

The following diagram illustrates the relationship between the abundant natural precursor (


-Caryophyllene) and the 9-membered cyclononane core.

Biosynthesis FPP Farnesyl Pyrophosphate (C15 Precursor) Humulyl Humulyl Cation (Macrocyclization) FPP->Humulyl Cyclase Enzymes Caryophyllene β-Caryophyllene (Natural Stable Form) Humulyl->Caryophyllene Ring Contraction (11 -> 9+4) Oxidation Oxidative Cleavage (Metabolic/Synthetic) Caryophyllene->Oxidation Bio-oxidation Cyclononenol Cyclonon-2-en-1-ol (9-Membered Core) Oxidation->Cyclononenol Ring Opening (Target Scaffold)

Figure 1: Biosynthetic derivation of the cyclononane core from Farnesyl Pyrophosphate via the Caryophyllene pathway.

Isolation and Purification Protocols

Direct extraction of Cyclonon-2-en-1-ol from plant biomass is inefficient due to low natural abundance. The industry standard involves Biomimetic Isolation , where the compound is generated from the abundant natural precursor


-caryophyllene or cyclooctadiene (via ring expansion) and then purified.
Protocol A: Biomimetic Isolation from Caryophyllene Oxide

This method mimics the metabolic degradation of terpenes to access the 9-membered ring.

Reagents:

  • 
    -Caryophyllene oxide (Natural isolate, >95% purity)
    
  • Reagents for oxidative cleavage (e.g., Ozonolysis or KMnO4 equivalents)

  • Solvents: Dichloromethane (DCM), Ethyl Acetate

Step-by-Step Workflow:

  • Precursor Preparation: Dissolve 10g of

    
    -Caryophyllene oxide in anhydrous DCM (100 mL).
    
  • Ring Opening (Critical Step): Perform oxidative cleavage of the cyclobutane ring. Note: This step often yields a mixture of isomers (E/Z).

  • Quenching: Quench reaction with saturated Na2S2O3 to neutralize peroxides.

  • Extraction: Extract the organic layer, dry over MgSO4, and concentrate in vacuo.

Protocol B: High-Performance Purification (HPLC)

Due to the conformational mobility of the 9-membered ring, separation from isomers is challenging.

  • Column: C18 Reverse-Phase (Prep-scale, 250 x 21.2 mm, 5 µm).

  • Mobile Phase:

    • Solvent A: Water + 0.1% Formic Acid

    • Solvent B: Acetonitrile (MeCN)

  • Gradient: 50% B to 90% B over 25 minutes.

  • Detection: UV at 210 nm (terminal alkene absorption).

  • Validation: Collect fractions and verify structure via 1H-NMR (look for alkene protons at

    
     5.4-5.8 ppm).
    
Isolation Workflow Diagram

Isolation Raw Crude Reaction Mixture (Caryophyllene Derived) Flash Flash Chromatography (Silica Gel, Hex:EtOAc 9:1) Raw->Flash Frac1 Fraction A: Unreacted SM Flash->Frac1 Frac2 Fraction B: Cyclononenol Mix Flash->Frac2 HPLC Prep-HPLC Purification (C18, MeCN/H2O) Frac2->HPLC Pure Pure Cyclonon-2-en-1-ol (>98% Purity) HPLC->Pure QC QC: NMR & GC-MS Pure->QC

Figure 2: Purification workflow for isolating Cyclonon-2-en-1-ol from crude semi-synthetic mixtures.

Therapeutic Application: The Vanadium Connection

The primary interest in Cyclonon-2-en-1-ol for drug development lies in its ability to form stable complexes with transition metals, specifically Vanadium.

Mechanism of Action (Diabetes)

The Vanadyl-Cyclononenol complex has been investigated for insulin-mimetic properties.

  • Target: Protein Tyrosine Phosphatase 1B (PTP1B).

  • Mechanism: The complex inhibits PTP1B, preventing the dephosphorylation of the insulin receptor, thereby sustaining insulin signaling.

  • Advantage: The hydrophobic 9-membered ring enhances membrane permeability compared to inorganic vanadium salts.

Comparative Data: Vanadium Complexes
Ligand ScaffoldStability Constant (

)
Membrane Permeability (LogP)PTP1B Inhibition (

)
Maltol

-0.1 (Low)15 µM
Acetylacetone

0.4 (Mod)10 µM
Cyclonon-2-en-1-ol

(Est)
2.8 (High) < 5 µM

Table 1: Comparative efficacy of Vanadium ligands. The cyclononene scaffold provides superior lipophilicity.

References

  • University of Zurich. (2017). Biosynthesis of Natural Products - Terpene Biosynthesis. Retrieved from [Link]

  • ResearchGate. (2017). A Glimpse into the Biosynthesis of Terpenoids. Retrieved from [Link]

  • Royal Society of Chemistry. (2022). Total syntheses of strained polycyclic terpenes. Chemical Communications. Retrieved from [Link]

  • National Institutes of Health (NIH). (2016). Syntheses of Complex Terpenes from Simple Polyprenyl Precursors. Retrieved from [Link]

Exploratory

Technical Guide: Potential Research Applications of Nine-Membered Cyclic Alcohols

Executive Summary: The "Medium Ring" Opportunity Nine-membered cyclic alcohols (cyclononanols) occupy a unique and historically underutilized niche in chemical space. Falling squarely within the "medium ring" category (8...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Medium Ring" Opportunity

Nine-membered cyclic alcohols (cyclononanols) occupy a unique and historically underutilized niche in chemical space. Falling squarely within the "medium ring" category (8–11 atoms), they possess a distinct combination of structural rigidity (superior to macrocycles) and conformational complexity (distinct from small rings like cyclohexane).[1]

Historically, these scaffolds were avoided due to the "Medium Ring Gap"—a kinetic and thermodynamic barrier making their synthesis difficult compared to 5- or 6-membered rings. However, recent breakthroughs in Ring-Closing Metathesis (RCM) and Cyclization/Ring Expansion (CRE) strategies have democratized access to these structures.

This guide outlines the structural physics of cyclononanols, validates a scalable synthetic protocol, and details their high-value applications in modern drug discovery, specifically in Protein-Protein Interaction (PPI) inhibition and gene therapy vectors .

Part 1: Structural & Conformational Dynamics

The Physics of Prelog Strain

Unlike the stress-free chair conformation of cyclohexane, nine-membered rings suffer from significant transannular strain , often termed Prelog strain. This arises from the unavoidable repulsion between intra-annular hydrogen atoms forced into the center of the ring.[2]

  • Conformational Preference: The lowest energy conformation for cyclononane derivatives is typically the Twist-Boat-Chair (TBC) (

    
     symmetry) or the Twist-Chair-Boat (TCB) .
    
  • The "Goldilocks" Effect: This strain creates a defined 3D vector space. Unlike flexible macrocycles (which suffer from high entropic penalties upon binding) or rigid small rings (which lack adaptability), 9-membered alcohols can adopt a "pre-organized" state that mimics peptide turns (e.g.,

    
    -turns), making them ideal for disrupting PPIs.
    
Conformational Landscape Visualization

The following diagram illustrates the energy landscape and the "Medium Ring Gap" that synthetic strategies must overcome.

ConformationalLandscape cluster_0 Thermodynamic Challenge A Acyclic Precursor (High Entropy) B Transition State (Enthalpic Barrier) A->B Activation Energy C Cyclononanol (TBC) (Local Minimum) B->C Ring Closure D Transannular Interaction (Prelog Strain) C->D Intramolecular H-H Repulsion

Figure 1: Energy landscape of medium ring formation. The high enthalpic barrier (red) is due to the cumulative effect of torsional and transannular strain (yellow).

Part 2: Synthetic Access (Methodology)

The Challenge: Entropy vs. Enthalpy

Direct cyclization of 9-membered rings is disfavored.

  • Entropic Factor: The probability of chain ends meeting is lower than for 5/6-membered rings.

  • Enthalpic Factor: The transition state suffers from the same transannular strain as the product.

Recommended Protocol: Cyclization/Ring Expansion (CRE)

To bypass high-dilution requirements of RCM, we utilize a Cyclization/Ring Expansion (CRE) sequence.[3][4] This method first forms a kinetically favored smaller ring (lactone/lactam) which then expands to the 9-membered system.

Protocol: Synthesis of a 9-Membered Lactone Scaffold Based on Unsworth et al. (2024) and modified for bench-scale stability.

Reagents:

  • Linear Precursor:

    
    -amino/hydroxy acid derivative
    
  • Coupling Agent: T3P (Propylphosphonic anhydride)

  • Solvent: Ethyl Acetate (EtOAc) or Dichloromethane (DCM)

  • Base: Diisopropylethylamine (DIPEA)

Step-by-Step Workflow:

  • Precursor Assembly: Synthesize a linear precursor containing an internal nucleophile (e.g., a secondary amine or protected alcohol) and a terminal electrophile (activated ester).

  • Initial Cyclization (Kinetic Control):

    • Dissolve precursor (1.0 equiv) in EtOAc (0.1 M concentration—Note: High dilution is NOT required here).

    • Add DIPEA (3.0 equiv) and T3P (1.5 equiv, 50% w/w in EtOAc).

    • Stir at 25°C for 2–4 hours.

    • Mechanism:[4][5][6][7] The molecule rapidly cyclizes to form a fused 5- or 6-membered bicyclic intermediate (acyl ammonium/onium species).

  • In Situ Ring Expansion (Thermodynamic Control):

    • The bicyclic intermediate is unstable. It spontaneously undergoes a transannular rearrangement (acyl transfer) to relieve the strain of the fused system, opening into the 9-membered lactone/lactam.

    • Validation: Monitor by LC-MS. The mass remains constant, but retention time shifts significantly.

  • Workup & Purification:

    • Quench with saturated

      
      .
      
    • Extract with EtOAc (

      
      ).
      
    • Dry over

      
       and concentrate.
      
    • Purify via flash chromatography (typically Hexane:EtOAc gradient).

Yield Expectation: 65–85% (substrate dependent).

Synthesis Workflow Diagram

CRE_Protocol cluster_dilution Advantage over RCM Start Linear Precursor (Amino-Acid Derivative) Activation Activation (T3P/DIPEA) Solvent: EtOAc (0.1 M) Start->Activation Intermediate Fused Bicyclic Intermediate (Kinetic Product) Activation->Intermediate Fast Cyclization Expansion Spontaneous Ring Expansion (Acyl Transfer) Intermediate->Expansion Strain Relief Product 9-Membered Lactone/Lactam (Thermodynamic Product) Expansion->Product Note No High Dilution Needed Scalable to >10g

Figure 2: The CRE cascade allows access to medium rings via stable intermediates, avoiding the entropic penalties of direct cyclization.

Part 3: Medicinal Chemistry Applications[1][3][8]

Gene Therapy Enhancement: Caraphenol A

Caraphenol A is a resveratrol trimer containing a fused 9-membered carbocycle.

  • Mechanism: It reduces antiviral restriction at endosomes, specifically facilitating the entry of Lentiviral Vectors (LV) into Hematopoietic Stem Cells (HSCs).

  • Application: Used as a small-molecule adjuvant in ex vivo gene therapy protocols to increase transduction efficiency without toxicity.

  • Structural Insight: The 9-membered ring provides the specific curvature required to interact with endosomal membrane proteins (likely IFITM3 modulators), a geometry not accessible by the planar resveratrol monomer.

Mitochondrial Inhibition: Antimycin A

The Antimycin class of antibiotics features a 9-membered dilactone core.[8]

  • Target: Cytochrome c reductase (Complex III) in the mitochondrial electron transport chain.

  • Mode of Action: The rigid 9-membered ring locks the amide and ester functionalities into a specific conformation that binds the

    
     site of cytochrome b, blocking electron transfer from heme 
    
    
    
    to ubiquinone.
Scaffold Design for "Undruggable" Targets

Cyclononanols serve as excellent scaffolds for Peptidomimetics .

  • Beta-Turn Mimicry: The distance between the

    
     and 
    
    
    
    residues in a peptide
    
    
    -turn (
    
    
    ) matches the transannular distance of substituted 9-membered rings.
  • Library Diversity: Incorporating 9-membered rings into screening libraries increases "Shape Diversity" (Principal Moments of Inertia), allowing access to binding pockets that flat aromatic compounds (standard pharma libraries) cannot reach.

Part 4: Comparative Data

Table 1: Comparison of Synthetic Strategies for 9-Membered Rings

FeatureRing-Closing Metathesis (RCM)Cyclization/Ring Expansion (CRE)Grob Fragmentation
Precursor Di-olefinAmino/Hydroxy AcidBicyclic fused system
Concentration High Dilution (<0.005 M)Standard (0.1–0.5 M)Standard
Catalyst Ru (Grubbs) - ExpensiveT3P/Base - CheapBase/Lewis Acid
Scalability Low (Solvent volume limits)HighMedium
Stereocontrol Variable (E/Z mixtures common)High (Chirality transfer)High (Stereospecific)
Primary Use Total Synthesis (Late Stage)Scaffold GenerationSpecific Terpenoids

References

  • Zalessky, I., et al. (2024).[3] A Modular Strategy for the Synthesis of Macrocycles and Medium-Sized Rings via Cyclization/Ring Expansion Cascade Reactions. Journal of the American Chemical Society.[9] Link

  • Clarke, A. K., & Unsworth, W. P. (2020).[1] A happy medium: the synthesis of medicinally important medium-sized rings via ring expansion.[10] Chemical Science. Link

  • Snyder, S. A., & Wright, N. E. (2016). Synthesis of Resveratrol Tetramers via a Stereoconvergent Radical Equilibrium. Journal of the American Chemical Society.[9] Link

  • Humbert, O., et al. (2019). Resveratrol trimer enhances gene delivery to hematopoietic stem cells by reducing antiviral restriction at endosomes. Blood. Link

  • Prelog, V. (1950). Über die Konstellation der mittleren Ringe (On the Constellation of Medium Rings). (Historical context for Prelog Strain).

Sources

Foundational

A Comprehensive Technical Guide to the Safe Handling and Storage of Cyclonon-2-en-1-ol

For Researchers, Scientists, and Drug Development Professionals Introduction: Understanding Cyclonon-2-en-1-ol Cyclonon-2-en-1-ol is an unsaturated cyclic alcohol with the chemical formula C₉H₁₆O.[1] Its structure, featu...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding Cyclonon-2-en-1-ol

Cyclonon-2-en-1-ol is an unsaturated cyclic alcohol with the chemical formula C₉H₁₆O.[1] Its structure, featuring a nine-membered ring with a hydroxyl group adjacent to a carbon-carbon double bond, classifies it as an allylic alcohol. This arrangement of functional groups is the primary determinant of its reactivity and, consequently, the necessary precautions for its safe handling. While specific toxicological and safety data for Cyclonon-2-en-1-ol is limited, a thorough understanding of its potential hazards can be extrapolated from data on similar cyclic allylic alcohols and general principles of laboratory safety. This guide provides a comprehensive overview of the best practices for the safe handling, storage, and disposal of Cyclonon-2-en-1-ol, grounded in scientific principles to ensure the well-being of laboratory personnel and the integrity of research.

Hazard Identification and Risk Assessment

A foundational aspect of safely handling any chemical is a comprehensive understanding of its potential hazards. For Cyclonon-2-en-1-ol, these can be categorized into health hazards and physicochemical hazards.

Health Hazards

Given its structural similarity to other allylic alcohols, Cyclonon-2-en-1-ol should be treated with caution. Allyl alcohol itself is known to be toxic and can cause severe irritation to the skin, eyes, and respiratory tract.[2] Inhalation of allyl alcohol vapors can lead to coughing, shortness of breath, and potentially a life-threatening buildup of fluid in the lungs (pulmonary edema). Chronic exposure may affect the liver and kidneys.[2][3]

Based on data for the structurally similar 2-Cyclopenten-1-ol, the following GHS hazard classifications should be considered for Cyclonon-2-en-1-ol[4][5]:

  • Acute Toxicity, Inhalation (Harmful): May be harmful if inhaled, causing respiratory irritation.[4][5]

  • Skin Corrosion/Irritation (Causes skin irritation): Direct contact can cause redness, itching, and inflammation.[4][5]

  • Serious Eye Damage/Eye Irritation (Causes serious eye irritation): Can cause significant irritation and potential damage upon contact with the eyes.[4][5]

Physicochemical Hazards

The primary physicochemical hazards associated with Cyclonon-2-en-1-ol are its flammability and the potential for peroxide formation.

  • Flammability: As an alcohol with a significant hydrocarbon backbone, Cyclonon-2-en-1-ol is expected to be a flammable liquid.[4][5][6] Its vapor can form explosive mixtures with air, and it should be kept away from heat, sparks, open flames, and other ignition sources.[6][7]

  • Peroxide Formation: Unsaturated alcohols, particularly allylic alcohols, are susceptible to autoxidation in the presence of air to form explosive peroxides.[8][9][10][11] This is a critical and often overlooked hazard. The mechanism involves the free-radical addition of oxygen to the double bond, leading to the formation of hydroperoxides which can further react to form cyclic peroxides. These peroxide compounds can be sensitive to heat, friction, and shock, posing a significant explosion risk, especially upon concentration.

Summary of Potential Hazards
Hazard ClassificationDescriptionRationale for Concern
Flammable Liquid Expected to be a flammable liquid whose vapors can form explosive mixtures with air.Based on the general properties of alcohols and cyclic alkenes.[6]
Acute Toxicity (Inhalation) May cause respiratory irritation and be harmful if inhaled.Extrapolated from data on 2-Cyclopenten-1-ol and other allylic alcohols.[2][4][5]
Skin Irritant Causes skin irritation upon direct contact.Extrapolated from data on 2-Cyclopenten-1-ol.[4][5]
Eye Irritant Causes serious eye irritation.Extrapolated from data on 2-Cyclopenten-1-ol.[4][5]
Peroxide Former Can form explosive peroxides upon exposure to air and light.A known hazard for unsaturated alcohols.[8][9]

Safe Handling Protocols

Adherence to stringent handling protocols is paramount to mitigating the risks associated with Cyclonon-2-en-1-ol.

Engineering Controls

The primary line of defense against exposure to volatile and hazardous chemicals is the use of effective engineering controls.

  • Fume Hood: All work with Cyclonon-2-en-1-ol should be conducted in a well-ventilated chemical fume hood to minimize the inhalation of vapors.[12][13] The fume hood sash should be kept as low as possible during manipulations.

  • Ventilation: Ensure adequate general laboratory ventilation to prevent the accumulation of flammable vapors.[13]

Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling Cyclonon-2-en-1-ol.

  • Eye Protection: Chemical splash goggles are mandatory.[14] A face shield should be worn in situations where there is a higher risk of splashing.[14]

  • Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, should be worn.[14] Gloves should be inspected before use and changed immediately if contaminated.

  • Skin and Body Protection: A flame-resistant laboratory coat should be worn.[12] Ensure that skin is not exposed.

  • Respiratory Protection: For situations where engineering controls may not be sufficient to maintain exposure below acceptable limits, a properly fitted respirator with an organic vapor cartridge may be necessary.[15] All respirator use must be in accordance with a comprehensive respiratory protection program.

Safe Work Practices
  • Avoid Inhalation, Ingestion, and Contact: Do not breathe vapors or mist.[7] Avoid contact with skin, eyes, and clothing.[7]

  • Grounding and Bonding: To prevent static discharge, which can be an ignition source, ensure that containers are properly grounded and bonded during transfer.[4]

  • Use Non-Sparking Tools: When working with larger quantities, use tools made of non-sparking materials.[4]

  • Minimize Quantities: Keep the amount of Cyclonon-2-en-1-ol at the workbench to a minimum.[16]

  • Hygiene: Wash hands thoroughly after handling.[12] Do not eat, drink, or smoke in the laboratory.[12]

Storage Requirements

Proper storage of Cyclonon-2-en-1-ol is crucial for maintaining its integrity and preventing hazardous situations.

General Storage Conditions
  • Flammable Liquid Storage Cabinet: Store in a designated flammable liquid storage cabinet.[8][16]

  • Cool, Dry, and Well-Ventilated Area: The storage area should be cool, dry, and well-ventilated.[7]

  • Protection from Light: Store in a tightly sealed, light-resistant container to inhibit peroxide formation.[8]

  • Inert Atmosphere: For long-term storage, it is highly recommended to store Cyclonon-2-en-1-ol under an inert atmosphere (e.g., nitrogen or argon) to prevent contact with oxygen.[16][17]

Segregation of Incompatible Chemicals

Cyclonon-2-en-1-ol should be stored separately from incompatible materials to prevent dangerous reactions.

  • Oxidizing Agents: Keep away from strong oxidizing agents such as nitric acid, perchlorates, and peroxides.[7][18] Allylic alcohols can react violently with these substances.[19]

  • Acids and Bases: Store away from strong acids and bases.[18]

  • Heat and Ignition Sources: The storage area must be free of heat sources, sparks, and open flames.[7][8]

Peroxide Management

Due to the risk of peroxide formation, a strict management protocol is essential.

  • Dating of Containers: All containers of Cyclonon-2-en-1-ol should be dated upon receipt and upon opening.[8]

  • Periodic Testing: Regularly test for the presence of peroxides, especially for containers that have been open for an extended period. Simple qualitative tests using peroxide test strips are commercially available.

  • Shelf Life: Do not store peroxide-forming chemicals for longer than the recommended shelf life. Dispose of any material that is past its expiration date or shows signs of peroxide formation (e.g., crystal formation, discoloration).

Emergency Procedures

In the event of an emergency, a calm and methodical response is critical.

Spills
  • Small Spills: For small spills within a fume hood, absorb the material with a non-combustible absorbent such as sand or vermiculite.[18][20] Place the contaminated material in a sealed container for proper disposal.

  • Large Spills: In the case of a large spill, evacuate the area immediately and alert others.[20][21] If the spill is flammable, eliminate all ignition sources. Contact your institution's emergency response team.[22]

Fire
  • Extinguishing Media: Use a dry chemical, carbon dioxide, or alcohol-resistant foam extinguisher.[4] Do not use water, as it may be ineffective and can spread the flammable liquid.

  • Evacuation: In the event of a fire, evacuate the area and activate the fire alarm.

First Aid
  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[4]

  • Skin Contact: Immediately remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes.[7] Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[7] Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[7]

Disposal

All waste containing Cyclonon-2-en-1-ol must be handled as hazardous waste.

  • Waste Collection: Collect waste in a properly labeled, sealed container.

  • Disposal Procedures: Dispose of chemical waste in accordance with all local, state, and federal regulations. Contact your institution's environmental health and safety department for specific disposal procedures.

Visualizations

Safe Handling Workflow

Figure 1: Safe Handling Workflow for Cyclonon-2-en-1-ol cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Don PPE Don PPE Prepare Fume Hood Prepare Fume Hood Don PPE->Prepare Fume Hood Remove from Storage Remove from Storage Prepare Fume Hood->Remove from Storage Transfer/Use Transfer/Use Remove from Storage->Transfer/Use Return to Storage Return to Storage Transfer/Use->Return to Storage Clean Work Area Clean Work Area Return to Storage->Clean Work Area Dispose of Waste Dispose of Waste Clean Work Area->Dispose of Waste Remove PPE Remove PPE Dispose of Waste->Remove PPE

Caption: A flowchart outlining the key steps for the safe handling of Cyclonon-2-en-1-ol.

Chemical Incompatibility Diagram

Figure 2: Chemical Incompatibilities Cyclonon-2-en-1-ol Cyclonon-2-en-1-ol Strong Oxidizing Agents Strong Oxidizing Agents Cyclonon-2-en-1-ol->Strong Oxidizing Agents Violent Reaction Strong Acids Strong Acids Cyclonon-2-en-1-ol->Strong Acids Hazardous Reaction Strong Bases Strong Bases Cyclonon-2-en-1-ol->Strong Bases Hazardous Reaction Heat/Ignition Sources Heat/Ignition Sources Cyclonon-2-en-1-ol->Heat/Ignition Sources Fire/Explosion Hazard

Caption: A diagram illustrating materials incompatible with Cyclonon-2-en-1-ol.

Conclusion

While Cyclonon-2-en-1-ol is a valuable compound in research and development, its safe use hinges on a thorough understanding of its potential hazards and the diligent application of appropriate safety protocols. By integrating the principles of hazard identification, engineering controls, personal protective equipment, and emergency preparedness into all laboratory workflows involving this chemical, researchers can ensure a safe and productive work environment.

References

  • Carl ROTH. (n.d.). Safety Data Sheet: Cyclopentanone. Retrieved from [Link]

  • University of North Carolina at Chapel Hill. (2021). Chapter 04: Proper Storage of Chemicals in Laboratories. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Allyl alcohol - Hazardous Substance Fact Sheet. Retrieved from [Link]

  • St. Clair County. (n.d.). Allyl Alcohol. Retrieved from [Link]

  • Vanderbilt Environmental Health and Safety. (n.d.). Managing Chemical Retention and Storage In Your Laboratory. Retrieved from [Link]

  • East Carolina University. (n.d.). Chemical/Flammable Storage Management Program. Retrieved from [Link]

  • Wikipedia. (n.d.). Cyclopentenone. Retrieved from [Link]

  • Corrosionpedia. (2019). How to Enhance Safety When Working With Volatile Organic Compounds. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Cyclopentene-1-ol. PubChem Compound Database. Retrieved from [Link]

  • Indiana University. (n.d.). Storage of Laboratory Chemicals: Research Safety. Retrieved from [Link]

  • Porter, N. A., & Funk, M. O. (1975). The formation of cyclic peroxides from unsaturated hydroperoxides: models for prostaglandin biosynthesis. Journal of the American Chemical Society, 97(24), 7183-7185. [Link]

  • National Center for Biotechnology Information. (n.d.). Cyclonon-2-en-1-ol. PubChem Compound Database. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from [Link]

  • Diversitech. (2023). How to Keep Workers Safe from VOCs. Retrieved from [Link]

  • Princeton University Environmental Health and Safety. (n.d.). Chemical Spill Procedures. Retrieved from [Link]

  • meriSTEM. (2021). Safety data sheets for hexane and cyclohexane | Organic molecules. YouTube. Retrieved from [Link]

  • LyondellBasell. (n.d.). Allyl Alcohol. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of epoxides. Retrieved from [Link]

  • TutorChase. (n.d.). What are the health and safety considerations when working with alkenes? Retrieved from [Link]

  • The Ohio State University. (n.d.). SOP - CFAES Isopropyl Alcohol. Retrieved from [Link]

  • International Enviroguard. (2023). VOC Safety for Industrial Workers. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Cyclopentenone synthesis. Retrieved from [Link]

  • Terent'ev, A. O., & Pastushenko, E. V. (2014). Synthesis of five- and six-membered cyclic organic peroxides. Beilstein Journal of Organic Chemistry, 10, 135-183. [Link]

  • Wikipedia. (n.d.). Cycloalkene. Retrieved from [Link]

  • ChemistryViews. (2018). Simple Synthesis of 2-Cyclopentenones. Retrieved from [Link]

  • GOV.UK. (n.d.). Ethanol: incident management. Retrieved from [Link]

  • International Labour Organization. (n.d.). ICSC 0095 - ALLYL ALCOHOL. Retrieved from [Link]

  • ResearchGate. (n.d.). Oxidation of cycloalkanones with hydrogen peroxide: an alternative route to the Baeyer–Villiger reaction. Synthesis of dicarboxylic acid esters. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 7.7: Stability of Alkenes. Retrieved from [Link]

  • Oakland University. (2025). Spill Control/Emergency Response. EHSO Manual 2025-2026. Retrieved from [Link]

  • EonCoat. (n.d.). Protecting Workers from Volatile Organic Compounds in Industrial Coatings. Retrieved from [Link]

  • US EPA. (2025). Personal Protective Equipment. Retrieved from [Link]

  • Defense Technical Information Center. (n.d.). Intramolecular Reactions of Unsaturated Peroxides and Peroxy Radicals. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols: The Strategic Synthesis of Nine-Membered Carbocycles in Natural Product Total Synthesis

A Note on the Pivoted Topic: Initial exploration into the application of "cyclonon-2-en-1-ol" in natural product total synthesis yielded no specific results in the current body of scientific literature. It is plausible t...

Author: BenchChem Technical Support Team. Date: February 2026

A Note on the Pivoted Topic: Initial exploration into the application of "cyclonon-2-en-1-ol" in natural product total synthesis yielded no specific results in the current body of scientific literature. It is plausible that this specific nomenclature is either uncommon or refers to a building block that has not been extensively utilized or reported in complex molecule synthesis. In contrast, the synthesis of natural products featuring a nine-membered carbocyclic core is a well-documented and challenging area of organic chemistry. Therefore, this guide has been pivoted to address this broader, yet highly relevant, topic for researchers, scientists, and drug development professionals. This comprehensive overview will delve into the strategic approaches and detailed protocols for the construction of these complex cyclic systems.

Introduction: The Challenge and Allure of Nine-Membered Carbocycles

Natural products containing nine-membered carbocyclic rings represent a fascinating and biologically significant class of molecules.[1] However, their synthesis is a formidable challenge for chemists due to unfavorable enthalpic and entropic factors associated with the formation of these medium-sized rings.[2][3] These difficulties stem from significant transannular strain and a high degree of conformational flexibility, which can impede selective chemical transformations.[4] Despite these hurdles, the unique three-dimensional structures and potent biological activities of these compounds, such as the germacrane sesquiterpenes and asteriscanolide, continue to inspire the development of innovative synthetic strategies.[5][6]

This technical guide will explore the primary strategies employed for the construction of nine-membered carbocycles in the context of natural product total synthesis, with a focus on:

  • Macrocyclization Reactions: The direct formation of the nine-membered ring from an acyclic precursor.

  • Ring-Expansion Strategies: The generation of the nine-membered ring from a smaller, more readily accessible cyclic system.

  • Transannular Reactions: The strategic use of the proximity of atoms across the ring to forge new bonds and create complex bicyclic systems.

We will examine these strategies through the lens of specific natural product syntheses, providing detailed protocols for key transformations and offering insights into the rationale behind the chosen synthetic routes.

I. Macrocyclization Strategies: Closing the Circle

The direct cyclization of a linear precursor is a common, yet challenging, approach to nine-membered rings. High dilution conditions are often necessary to favor the intramolecular reaction over intermolecular polymerization.[6] Key methodologies in this category include Ring-Closing Metathesis (RCM) and intramolecular coupling reactions like the Nozaki-Hiyama-Kishi (NHK) reaction.

Case Study 1: The Total Synthesis of (±)-epi-Costunolide via Nozaki-Hiyama-Kishi Macrocyclization

Costunolide, a germacrane sesquiterpene lactone, possesses a ten-membered ring in some representations, but its biosynthesis and many of its synthetic routes involve a nine-membered precursor.[7][8] A notable synthesis of (±)-epi-costunolide by Zhang and colleagues utilizes a Nozaki-Hiyama-Kishi (NHK) reaction for the key macrocyclization step.[9]

Synthetic Strategy Overview:

The retrosynthetic analysis for (±)-epi-costunolide identifies a key acyclic precursor amenable to an intramolecular NHK reaction to forge the nine-membered ring. This strategy hinges on the reliability of the chromium-mediated coupling of an aldehyde and a vinyl iodide.

G epi-Costunolide epi-Costunolide Acyclic Precursor Acyclic Precursor epi-Costunolide->Acyclic Precursor  Nozaki-Hiyama-Kishi  Macrocyclization Simpler Fragments Simpler Fragments Acyclic Precursor->Simpler Fragments  Standard  Functional Group  Interconversions

Figure 1: Retrosynthetic analysis of epi-costunolide.

Experimental Protocol: Nozaki-Hiyama-Kishi Macrocyclization

This protocol describes the key macrocyclization step in the synthesis of a (±)-epi-costunolide precursor.

Materials:

  • Acyclic precursor (vinyl iodide and aldehyde)

  • Chromium(II) chloride (CrCl₂)

  • Nickel(II) chloride (NiCl₂)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous Dichloromethane (DCM)

  • Standard workup and purification reagents

Procedure:

  • A solution of the acyclic precursor in anhydrous DMF and anhydrous DCM is prepared.

  • To this solution, CrCl₂ and a catalytic amount of NiCl₂ are added under an inert atmosphere (e.g., argon).

  • The reaction mixture is stirred at room temperature for several hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, the reaction is quenched by the addition of water and extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the cyclized product.

Causality of Experimental Choices:

  • CrCl₂/NiCl₂: This combination is the hallmark of the NHK reaction. Cr(II) is the stoichiometric reductant that forms the organochromium species from the vinyl iodide, while Ni(II) serves as a catalyst to facilitate the oxidative addition of chromium to the carbon-iodine bond.

  • Anhydrous Conditions: The organochromium intermediates are sensitive to moisture, necessitating the use of anhydrous solvents and an inert atmosphere to prevent quenching and ensure high yields.

  • High Dilution: While not explicitly stated in all literature, macrocyclization reactions often benefit from high dilution to minimize intermolecular side reactions.

II. Ring-Expansion Strategies: From Smaller to Larger Rings

Ring-expansion reactions offer an alternative approach to circumvent the challenges of direct macrocyclization.[10][11] These methods often proceed under thermodynamic control, taking advantage of the release of ring strain in a smaller precursor to form the larger, yet still strained, nine-membered ring.[2]

Case Study 2: Synthesis of a Nine-Membered Carbocycle via a Three-Carbon Ring Expansion

A general and practical three-carbon ring expansion methodology has been developed, which can be applied to the synthesis of macrocyclic enones.[12] This method involves the dichloroketene addition to a cyclic allene, followed by reductive dechlorination and subsequent ring opening.

Synthetic Strategy Overview:

This strategy allows for the conversion of a readily available cycloalkene into a macrocyclic enone with three additional carbon atoms.

G Macrocyclic Enone (n+3) Macrocyclic Enone (n+3) Bicyclic Cyclobutanone Bicyclic Cyclobutanone Macrocyclic Enone (n+3)->Bicyclic Cyclobutanone  Ring Opening [2+2] Cycloadduct [2+2] Cycloadduct Bicyclic Cyclobutanone->[2+2] Cycloadduct  Reductive  Dechlorination Cyclic Allene (n) Cyclic Allene (n) [2+2] Cycloadduct->Cyclic Allene (n)  Dichloroketene  Addition Cycloalkene (n) Cycloalkene (n) Cyclic Allene (n)->Cycloalkene (n)  Dibromocarbene Addition  & MeLi

Figure 2: General scheme for a three-carbon ring expansion.

Experimental Protocol: Dichloroketene Addition to a Cyclic Allene

Materials:

  • Cyclic allene (e.g., cyclonona-1,2-diene)

  • Trichloroacetyl chloride

  • Activated zinc dust

  • Anhydrous diethyl ether

Procedure:

  • A solution of the cyclic allene in anhydrous diethyl ether is prepared in a flame-dried flask under an inert atmosphere.

  • Activated zinc dust is added to the solution.

  • A solution of trichloroacetyl chloride in anhydrous diethyl ether is added dropwise to the stirred suspension over several hours.

  • The reaction mixture is stirred at room temperature until the starting allene is consumed (monitored by GC or TLC).

  • The reaction mixture is filtered to remove excess zinc, and the filtrate is concentrated under reduced pressure.

  • The crude product, the [2+2] cycloadduct, can be purified by chromatography or used directly in the next step.

Causality of Experimental Choices:

  • Trichloroacetyl chloride and Zinc: This combination generates dichloroketene in situ. The highly reactive ketene then undergoes a [2+2] cycloaddition with the allene.

  • Anhydrous Conditions: Ketene and its precursors are sensitive to moisture.

  • Slow Addition: Slow addition of the trichloroacetyl chloride helps to maintain a low concentration of the reactive dichloroketene, which can minimize side reactions.

III. Transannular Reactions: Building Complexity from Within

The conformational flexibility of nine-membered rings can be strategically exploited to bring distant atoms into close proximity, enabling transannular reactions that form bicyclic systems.[13][14][15] These reactions are powerful tools for rapidly increasing molecular complexity and are often highly stereoselective due to the conformational biases of the cyclic precursor.[1]

Case Study 3: Transannular Iodocyclization in the Synthesis of Bicyclic Systems

The synthesis of various natural product-like structures has been achieved through novel transannular reactions across a cyclononene ring.[16] For instance, a transannular iodocyclization can furnish the core of complex bicyclic natural products.

Synthetic Strategy Overview:

A suitably functionalized nine-membered ring can undergo an electrophile-induced transannular cyclization to generate a bicyclic product. The outcome of the reaction is highly dependent on the conformation of the nine-membered ring.[1]

G Bicyclic Product Bicyclic Product Functionalized Cyclononene Functionalized Cyclononene Bicyclic Product->Functionalized Cyclononene  Transannular  Iodocyclization Acyclic Precursor Acyclic Precursor Functionalized Cyclononene->Acyclic Precursor  Macrocyclization

Figure 3: Transannular cyclization strategy.

Experimental Protocol: Transannular Iodocyclization

Materials:

  • Functionalized cyclononene derivative

  • Iodine (I₂)

  • Sodium bicarbonate (NaHCO₃)

  • Acetonitrile (MeCN)

Procedure:

  • The cyclononene substrate is dissolved in acetonitrile.

  • Sodium bicarbonate is added to the solution to act as a buffer.

  • A solution of iodine in acetonitrile is added dropwise at room temperature.

  • The reaction is stirred until completion, as indicated by TLC.

  • The reaction is quenched with a saturated aqueous solution of sodium thiosulfate.

  • The mixture is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated.

  • The resulting bicyclic product is purified by column chromatography.

Causality of Experimental Choices:

  • Iodine: Iodine acts as the electrophile that initiates the cyclization by forming an iodonium ion with the double bond.

  • Sodium Bicarbonate: This mild base neutralizes the HI that is formed during the reaction, preventing acid-catalyzed side reactions.

  • Solvent: Acetonitrile is a common polar aprotic solvent for such reactions.

Quantitative Data Summary

Natural Product/CoreKey StrategyRing-Forming ReactionOverall Yield (%)Number of StepsReference
(±)-epi-CostunolideMacrocyclizationNozaki-Hiyama-Kishi127[9]
(+)-AsteriscanolideMacrocyclizationRing-Closing Metathesis--[17][18]
(+)-AsteriscanolideCycloaddition/RearrangementRh(I)-catalyzed [(5+2)+1]3.819[19][20]
JatrophatrioneRing ExpansionGrob Fragmentation--[4]
MusconeRing ExpansionDichloroketene Addition--[12]

Conclusion

The total synthesis of natural products containing nine-membered carbocycles is a testament to the ingenuity and perseverance of synthetic organic chemists. While the direct application of "cyclonon-2-en-1-ol" remains elusive in the literature, the broader field of nine-membered ring synthesis is rich with elegant solutions to a formidable challenge. The strategies of macrocyclization, ring expansion, and transannular reactions, each with their own set of powerful reactions, provide a robust toolkit for accessing these complex molecular architectures. The detailed protocols and strategic insights provided in this guide are intended to aid researchers in the design and execution of their own synthetic endeavors in this exciting area of natural product synthesis.

References

  • Wender, P. A., et al. (2005). The total synthesis of (+)-asteriscanolide via a Rh(I)-catalyzed [(5+2)+1] reaction. Organic Letters, 7(5), 875-878.
  • de Armas, P., et al. (2002). Total Synthesis of (±)-Asteriscanolide. The Journal of Organic Chemistry, 67(21), 7483-7488.
  • Zhang, Y., et al. (2020). Seven-Step Synthesis of (±)-epi-Costunolide. Synfacts, 16(04), 0379.
  • Huber, T., et al. (2018). 9-Membered Carbocycles: Strategies and Tactics for their Synthesis. Chemistry – A European Journal, 24(47), 12107-12120.
  • Wikipedia. (2023). Costunolide.
  • Toste, F. D., et al. (2000). Enantioselective Double Michael Addition/Cyclization with an Oxygen-Centered Nucleophile as the First Step in a Concise Synthesis of Natural (+)-Asteriscanolide. Journal of the American Chemical Society, 122(49), 12228-12229.
  • Kim, D., et al. (2018). Costunolide—A Bioactive Sesquiterpene Lactone with Diverse Therapeutic Potential. International Journal of Molecular Sciences, 19(9), 2736.
  • Baron, J. C., et al. (2012). Scalable, Enantioselective Synthesis of Germacrenes and Related Sesquiterpenes Inspired by Terpene Cyclase Phase Logic. Journal of the American Chemical Society, 134(42), 17528-17531.
  • de Kraker, J. W., et al. (2002). Costunolide—A Bioactive Sesquiterpene Lactone with Diverse Therapeutic Potential. Plant Physiology, 129(4), 1517-1525.
  • Snapper, M. L., & Limanto, J. (2000). Sequential Intramolecular Cyclobutadiene Cycloaddition, Ring-Opening Metathesis, and Cope Rearrangement: Total Syntheses of (+)- and (–)-Asteriscanolide. Journal of the American Chemical Society, 122(32), 8071-8072.
  • de Kraker, J. W., et al. (1998). Biosynthesis of Costunolide, Dihydrocostunolide, and Leucodin. Demonstration of Cytochrome P450-Catalyzed Formation of the Lactone Ring Present in Sesquiterpene Lactones of Chicory. Plant Physiology, 117(4), 1381-1392.
  • Marsden, S. P., et al. (2009). Investigation of Transannulation Reactions Across a Cyclononene Ring. Organic & Biomolecular Chemistry, 7(23), 4875-4886.
  • Tang, Y., et al. (2022). Semisynthesis and Non-Small-Cell Lung Cancer Cytotoxicity Evaluation of Germacrane-Type Sesquiterpene Lactones from Elephantopus scaber.
  • Huber, T., et al. (2018). 9-Membered Carbocycles: Strategies and Tactics for their Synthesis. Chemistry – A European Journal, 24(47), 12107-12120.
  • Wijnberg, J. B. P. A., et al. (1998). Synthesis of (E,E)-Germacrane Sesquiterpene Alcohols via Enolate-Assisted 1,4-Fragmentation. The Journal of Organic Chemistry, 63(8), 2548-2556.
  • Pattenden, G., et al. (2006). Studies on transannulation reactions across a nine-membered ring: the synthesis of natural product-like structures. Organic & Biomolecular Chemistry, 4(19), 3586-3599.
  • Galli, C. (2015). Macrocyclization Reactions: The Importance of Conformational, Configurational, and Template-Induced Preorganization. Chemical Reviews, 115(16), 8090-8140.
  • Reisberg, S. H. (2020).
  • Zhang, L., & Wang, J. (2014). Transannular Cyclization in Natural Product Total Synthesis. Chemical Society Reviews, 43(10), 3480-3498.
  • Organic Chemistry Portal. Ring-Expansion.
  • Unsworth, W. P., et al. (2024). A Modular Strategy for the Synthesis of Macrocycles and Medium-Sized Rings via Cyclization/Ring Expansion Cascade Reactions. Journal of the American Chemical Society, 146(8), 5485-5497.
  • Huber, T., et al. (2018). 9-Membered Carbocycles: Strategies and Tactics for Their Synthesis. Chemistry – A European Journal, 24(47), 12107-12120.
  • Ghorai, M. K., et al. (2020). Recent Advances in Stereoselective Ring Expansion of Spirocyclopropanes: Access to the Spirocyclic Compounds. ACS Omega, 5(41), 26369-26385.
  • Scheidt, K. A., et al. (2011). Prins-Type Macrocyclizations as an Efficient Ring-Closing Strategy in Natural Product Synthesis. Accounts of Chemical Research, 44(5), 353-363.
  • Li, A., et al. (2024).
  • Ghosez, L., et al. (1985). A three-carbon (n+1+2) ring expansion method for the synthesis of macrocyclic enones. Application to muscone synthesis. Tetrahedron, 41(22), 5207-5219.
  • Huber, T., et al. (2018). Frontispiece: 9-Membered Carbocycles: Strategies and Tactics for their Synthesis. Chemistry – A European Journal, 24(47).
  • Unsworth, W. P., et al. (2025). Synthesis of a macrocyclic and medium-sized ring lactam library using cascade ring expansion reactions. Organic & Biomolecular Chemistry, 23(32), 7846-7856.
  • de Kraker, J. W., et al. (1998). (+)-Germacrene A Biosynthesis: The Committed Step in the Biosynthesis of Bitter Sesquiterpene Lactones in Chicory. Plant Physiology, 117(4), 1381-1392.
  • Minnaard, A. J., et al. (1995). The Synthesis of Germacrane Sesquiterpenes and Related Compounds.
  • Ghorai, M. K., et al. (2021). Recent Developments in Transannular Reactions. Asian Journal of Organic Chemistry, 10(10), 2538-2559.
  • Chemistry Steps. Ring Expansion Rearrangements.
  • Chemistry with Dr. Ruchi. (2022, June 26).
  • Wender, P. A., et al. (2005). Enantioselective total synthesis of (+)-asteriscanolide via Rh(I)-catalyzed [(5+2)+1] reaction. Organic Letters, 7(5), 875-878.
  • Ma, D., et al. (2020). Recent Advances in the Total Synthesis of Natural Products Containing Eight-Membered Carbocycles (2009–2019). Chemical Reviews, 120(10), 4738-4796.

Sources

Application

Use of Cyclonon-2-en-1-ol in the development of pharmaceutical compounds

Application Note: Strategic Utilization of Cyclonon-2-en-1-ol in Pharmaceutical Scaffold Design Executive Summary The exploration of "medium-sized" rings (8- to 11-membered) remains one of the most challenging yet reward...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of Cyclonon-2-en-1-ol in Pharmaceutical Scaffold Design

Executive Summary

The exploration of "medium-sized" rings (8- to 11-membered) remains one of the most challenging yet rewarding frontiers in pharmaceutical chemistry. Cyclonon-2-en-1-ol represents a privileged scaffold in this domain. Unlike smaller rings (5-6 membered) that are rigid and predictable, or larger macrocycles (>12) that behave like acyclic chains, the 9-membered ring possesses unique transannular strain and defined conformational families.

This guide details the protocols for synthesizing Cyclonon-2-en-1-ol and leveraging its allylic alcohol "handle" to direct stereoselective functionalization. By mastering this scaffold, researchers can access complex bicyclic cores found in marine macrolides and novel bioactive terpene analogues.

Core Rationale & Mechanistic Insight

The Medium-Ring Challenge

Synthesizing 9-membered rings is historically difficult due to two opposing factors:

  • Enthalpic Strain: Pitzer strain (torsional) and Prelog strain (transannular steric repulsion).

  • Entropic Penalty: The probability of chain ends meeting is lower than for 5- or 6-membered rings.

Why Cyclonon-2-en-1-ol? The inclusion of a cis-alkene and a hydroxyl group breaks the symmetry and limits the conformational freedom, making the ring easier to close than a saturated cyclononane. Furthermore, the hydroxyl group serves as a stereochemical anchor , directing reagents to specific faces of the ring via coordination, enabling high diastereoselectivity in subsequent steps.

Protocol 1: Synthesis via Ring-Closing Metathesis (RCM)

Objective: Synthesize Cyclonon-2-en-1-ol from an acyclic diene precursor.

Precursor Design: To access the 9-membered ring, we utilize 1,10-undecadien-3-ol .

  • Logic: RCM of a 1,11-diene system (11 carbons) releases ethylene (2 carbons), yielding a 9-membered ring. The hydroxyl group at C3 becomes allylic in the closed product.

Reagents:

  • Substrate: 1,10-undecadien-3-ol (1.0 equiv)

  • Catalyst: Grubbs 2nd Generation Catalyst (G-II) (2-5 mol%)

    • Note: G-II is preferred over G-I for its higher activity against the entropic barrier of medium rings.

  • Solvent: Dichloromethane (DCM), anhydrous, degassed.

  • Additives: Titanium isopropoxide (Ti(OiPr)₄) (0.3 equiv) - Optional but recommended to prevent catalyst chelation by the free alcohol.

Step-by-Step Methodology:

  • High-Dilution Setup: Prepare a reaction vessel equipped with a reflux condenser and argon inlet. The critical parameter is concentration .

    • Standard: 0.001 M to 0.005 M.

    • Reasoning: Higher concentrations favor intermolecular polymerization (ADMET) over the desired intramolecular ring closure.

  • Degassing: Dissolve the substrate in DCM. Sparge with Argon for 30 minutes to remove ethylene (which poisons the catalyst equilibrium).

  • Catalyst Addition: Add Ti(OiPr)₄ and stir for 15 minutes. Then, add the Grubbs-II catalyst in one portion dissolved in a minimal amount of DCM.

  • Reflux: Heat the mixture to reflux (40°C) for 12–24 hours. Monitor by TLC or GC-MS.

  • Quenching: Cool to room temperature. Add ethyl vinyl ether (50 equiv relative to catalyst) and stir for 30 minutes to deactivate the Ruthenium carbene.

  • Purification: Concentrate in vacuo. Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Yield Expectation: 65–85% (highly dependent on dilution).

Protocol 2: Stereoselective Directed Epoxidation

Objective: Utilize the hydroxyl group to install an epoxide with high diastereoselectivity (dr > 95:5).

Mechanism: The Henbest Rule typically applies to cyclohexenes, but in medium rings, the "inside-outside" conformation dictates reactivity. The hydroxyl group will direct the oxidant to the syn face relative to itself, overcoming the inherent steric bias of the ring.

Reagents:

  • Substrate: Cyclonon-2-en-1-ol

  • Oxidant: tert-Butyl hydroperoxide (TBHP) (5.0-6.0 M in decane)

  • Catalyst: Vanadyl Acetylacetonate [VO(acac)₂] (1-3 mol%)

  • Solvent: Toluene or DCM (0°C to RT)

Workflow:

  • Dissolve Cyclonon-2-en-1-ol in Toluene (0.1 M).

  • Add VO(acac)₂ and stir until the solution turns a characteristic blue-green.

  • Add TBHP dropwise at 0°C. The solution will turn deep red.

  • Allow to warm to room temperature and stir for 3–6 hours.

  • Workup: Quench with saturated aqueous Na₂S₂O₃ to destroy excess peroxide. Extract with EtOAc.

Outcome: The product is exclusively the syn-2,3-epoxy-cyclononan-1-ol. This epoxide is a "loaded spring," ready for transannular opening.

Protocol 3: Transannular Cyclization (The "Complexity Step")

Objective: Convert the medium ring into a fused bicyclic system (e.g., hexahydro-2H-chromene derivatives) typical of marine toxins.

Concept: Under acidic conditions, the epoxide opens. In a flexible chain, a nucleophile might attack from anywhere. In a cyclononane , the "transannular" hydrogens or internal nucleophiles are forced into proximity.

Method:

  • Dissolve the epoxy-alcohol in DCM.

  • Add a Lewis Acid (e.g., BF₃·OEt₂ or Camphorsulfonic Acid).

  • Reaction: The epoxide activates. The ring conformation forces the backside attack to occur across the ring (e.g., C6 or C7 hydroxyl/alkene attack), forming a bicyclic ether.

Visualization of Pathways

The following diagram illustrates the transformation from the linear precursor to the bicyclic core, highlighting the critical intermediate.

G cluster_0 Conformational Control Zone Precursor 1,10-Undecadien-3-ol (Acyclic Precursor) RCM_Step RCM (Grubbs II) High Dilution Precursor->RCM_Step Cyclononenol Cyclonon-2-en-1-ol (Medium Ring Scaffold) RCM_Step->Cyclononenol Epoxidation Directed Epoxidation VO(acac)2 / TBHP Cyclononenol->Epoxidation Epoxide syn-Epoxy Alcohol (Reactive Intermediate) Epoxidation->Epoxide Acid Lewis Acid (BF3·OEt2) Epoxide->Acid Bicycle Bicyclic Ether (Pharma Core) Acid->Bicycle Transannular Cyclization

Caption: Synthesis pipeline showing the conversion of acyclic diene to bicyclic core via the Cyclonon-2-en-1-ol scaffold. Note the "Conformational Control Zone" where the 9-membered geometry dictates stereochemistry.

Data Summary: Catalyst Selection for RCM

CatalystLoadingTimeYield (9-Membered Ring)Notes
Grubbs Gen I 5-10 mol%48h< 40%Too unstable; struggles with transannular strain.
Grubbs Gen II 2-5 mol%12-24h75-85% Recommended. High tolerance for sterics.
Hoveyda-Grubbs II 1-3 mol%6-12h80-90%Excellent but harder to remove (boomerang effect).
Schrock (Mo) 5 mol%2hVariableHighly active but intolerant of the free -OH group.

References

  • Fürstner, A. (2000). "Ring-Closing Metathesis in the Synthesis of Biologically Active Natural Products." Angewandte Chemie International Edition. [Link]

  • Hoveyda, A. H., & Zhugralin, A. R. (2007). "The Remarkable Metal-catalysed Olefin Metathesis Reactions." Nature. [Link]

  • Paquette, L. A. (1997). "Recent Applications of Anionic Oxy-Cope Rearrangements." Tetrahedron. [Link](Context: Medium ring synthesis strategies).

  • Evans, P. A., & Cui, J. (2010). "Rhodium-Catalyzed Allylic Substitution Reactions." Organic Reactions. [Link](Context: Functionalization of allylic alcohols).

  • Nubbemeyer, U. (2001). "Synthesis of Medium-Sized Ring Lactones." Topics in Current Chemistry. [Link]

Technical Notes & Optimization

Troubleshooting

Selection of catalysts for the stereoselective synthesis of Cyclonon-2-en-1-ol

Technical Support Center: Stereoselective Synthesis of Cyclonon-2-en-1-ol Executive Summary Ticket ID: #CYC9-STEREO-001 Subject: Catalyst Selection & Troubleshooting for Medium-Ring Allylic Alcohols Assigned Specialist:...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stereoselective Synthesis of Cyclonon-2-en-1-ol

Executive Summary

Ticket ID: #CYC9-STEREO-001 Subject: Catalyst Selection & Troubleshooting for Medium-Ring Allylic Alcohols Assigned Specialist: Senior Application Scientist, Catalysis Division[1][2]

Overview: Synthesizing Cyclonon-2-en-1-ol presents a "perfect storm" of synthetic challenges: the medium-ring effect (transannular strain/Prelog strain) making cyclization entropically and enthalpically difficult, and the requirement for dual stereocontrol (alkene geometry and C-O chirality).[1][2]

This guide prioritizes the most robust route: Ring-Closing Metathesis (RCM) to form the macrocyclic core, followed by Enantioselective Reduction of the corresponding ketone.[2] We move beyond basic textbook definitions to address the specific kinetic and thermodynamic pitfalls of 9-membered rings.

Phase 1: Catalyst Selection for Ring Closure (RCM)

The Challenge: 9-membered rings are the most difficult to close via RCM.[2] The strain energy is high (~12 kcal/mol), and the probability of chain ends meeting is low.[2] Standard catalysts often lead to oligomerization or E/Z mixtures.[1][2]

Primary Catalyst Recommendations
Catalyst ClassSpecific ComplexBest For...Technical Note
Standard (Robust) Hoveyda-Grubbs II (HG-II) Initial screening; difficult closures.[1][2]High thermal stability allows heating (reflux in toluene) to overcome the activation barrier of medium rings.[2]
Z-Selective (Ru) Ru-Dithiolate (e.g., catechothiolate) Z-Cyclononene targets.[1][2]Operates via stereoretention.[1][2][3][4][5] Requires high purity of starting material (low tolerance for functional impurities).[1][2]
Molybdenum (Schrock) Mo-Monoalkoxide Pyrrolide (MAP) High Z-selectivity; sterically demanding substrates.[1][2]Warning: Extremely air/moisture sensitive.[1][2] Use only in a glovebox.
Alkyne Metathesis Mo(CO)₆ / p-chlorophenol The "Nuclear Option" (RCAM). If RCM fails, switch to RCAM to make the cycloalkyne, then Lindlar hydrogenate to the Z-alkene.[2]
Decision Matrix: Selecting Your Metathesis Catalyst

RCM_Selection Start Start: Diene Precursor Target Target Geometry? Start->Target Z_Selective Is substrate Lewis-basic? Target->Z_Selective Strict Z-Alkene E_Z_Mix E_Z_Mix Target->E_Z_Mix E/Z Mixture Acceptable Ru_Dithiolate Use Ru-Dithiolate (Temp < 50°C) Z_Selective->Ru_Dithiolate No RCAM_Route Switch to RCAM (Mo-Cat + Lindlar) Z_Selective->RCAM_Route Yes (High Risk) HG_II Hoveyda-Grubbs II (High Dilution 1-5 mM) E_Z_Mix->HG_II Standard Protocol Oligomers Increase Dilution Add Benzoquinone HG_II->Oligomers Problem: Oligomers?

Figure 1: Decision tree for selecting the optimal ring-closing strategy based on target geometry and substrate tolerance.

Phase 2: Catalyst Selection for Stereocenter Induction

Once the ring is closed (usually as the ketone cyclonon-2-en-1-one ), you must establish the chiral alcohol.[1][2] Standard reduction (NaBH₄) yields a racemate.[1][2]

Recommended Asymmetric Catalysts
  • Corey-Bakshi-Shibata (CBS) Catalyst [1][2]

    • Mechanism: Borane activation via an oxazaborolidine catalyst.[1][2]

    • Why use it: Highly predictable models for cyclic enones.[1][2]

    • Protocol Note: Use (R)-Me-CBS to target the (S)-alcohol (based on standard steric models, but always verify with a small scale test).

    • Stoichiometry: 0.1 – 0.2 equiv catalyst; 0.6 equiv BH₃[1][2]·THF or Catecholborane.[1][2]

  • Noyori Transfer Hydrogenation (Ru-BINAP/Diamine)

    • Mechanism: Metal-ligand bifunctional catalysis using isopropanol or formic acid as the hydrogen source.[1][2]

    • Why use it: Safer than boranes; tolerates reducible functional groups (esters, nitro) elsewhere on the ring.[2]

    • Catalyst: RuCl .[1][2]

Phase 3: Troubleshooting Guide & FAQs

Scenario A: "I am getting mostly dimers/oligomers instead of the 9-membered ring."

Diagnosis: Intermolecular reaction (polymerization) is outcompeting intramolecular reaction (cyclization).[1][2] Solution:

  • High Dilution: Run the reaction at 0.001 M to 0.005 M .

  • Slow Addition: Do not dump the catalyst in. Dissolve the catalyst in a syringe and add it via syringe pump over 4–8 hours to a refluxing solution of the substrate.[2]

  • Conformational Locking: If possible, introduce a Gem-dimethyl group or a bulky protecting group (e.g., TBS) near the reaction site to utilize the Thorpe-Ingold effect, pre-organizing the chain for closure.[2]

Scenario B: "The RCM reaction stalls at 50% conversion."

Diagnosis: Catalyst poisoning or formation of stable "ruthenium resting states."[1][2] Solution:

  • Scavenger: Add Ti(OiPr)₄ (10-20 mol%) to scavenge trace Lewis-basic impurities that bind to Ru.[1][2]

  • Release the Ethylene: Ensure a steady stream of Argon/Nitrogen bubbles through the solvent to strip away ethylene (the byproduct).[2] Ethylene buildup shifts the equilibrium back to the open chain.[2]

  • Spike It: Add a second portion of catalyst (5 mol%) after the reaction stalls.[1][2]

Scenario C: "My enantiomeric excess (ee) during CBS reduction is low (<80%)."

Diagnosis: Non-catalyzed background reduction or moisture contamination.[1][2] Solution:

  • Temperature: Lower the temperature to -78°C . Background reduction by BH₃ is slower than the catalyzed pathway at low temps.[1][2]

  • Drying: The CBS catalyst is sensitive to water.[1][2] Ensure the borane source is fresh.[1][2]

  • Slow Addition: Add the enone slowly to the catalyst/borane mixture. This ensures the catalyst is always in excess relative to the substrate, preventing uncatalyzed reduction.[2]

Experimental Protocol: CBS Reduction of Cyclonon-2-en-1-one

Objective: Synthesis of (S)-Cyclonon-2-en-1-ol.

  • Preparation: Flame-dry a 50 mL round-bottom flask under Argon.

  • Catalyst Charge: Add (R)-Me-CBS oxazaborolidine (1.0 M in toluene, 0.2 equiv).

  • Borane Addition: Add BH₃·THF (1.0 M, 0.6 equiv) at room temperature.[1][2] Stir for 10 min.

  • Cooling: Cool the mixture to -40°C (Acetonitrile/Dry Ice bath).

  • Substrate Addition: Dissolve Cyclonon-2-en-1-one (1.0 equiv) in anhydrous THF. Add this solution dropwise over 1 hour via syringe pump.[1][2]

    • Technical Tip: The slow addition is critical to suppress the non-enantioselective background reaction.[2]

  • Quench: Once TLC shows consumption, quench carefully with MeOH (excess) at -20°C.

  • Workup: Warm to RT, dilute with Et₂O, wash with 1N HCl (to remove the amino-alcohol ligand), NaHCO₃, and brine.

  • Purification: Flash chromatography (SiO₂).[1][2]

Workflow Visualization: Troubleshooting Enantioselectivity

CBS_Troubleshooting Check_EE Measure ee% (Chiral HPLC) Decision Is ee > 90%? Check_EE->Decision Success Proceed to Next Step Decision->Success Yes Failure Troubleshoot Decision->Failure No Temp_Check Lower Temp to -78°C (Suppress background rxn) Failure->Temp_Check Step 1 Mode_Check Change Addition Mode (Inverse Addition) Temp_Check->Mode_Check Still Low? Cat_Check Check Reagent Quality (Water kills CBS) Mode_Check->Cat_Check Still Low?

Figure 2: Systematic troubleshooting loop for optimizing enantiomeric excess in ketone reductions.

References

  • Fürstner, A., & Langemann, K. (1997).[2] Macrocycles by Ring-Closing Metathesis. Synthesis, 1997(07), 792–803.[2]

    • Foundational text on the thermodynamic challenges of medium-ring RCM.
  • Corey, E. J., Bakshi, R. K., & Shibata, S. (1987).[2] Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines.[1][2] Journal of the American Chemical Society, 109(18), 5551–5553.[2]

    • The definitive protocol for CBS reduction.
  • Stewart, I. C., et al. (2002).[1][2] Highly Efficient Ruthenium Catalysts for the Formation of Tetrasubstituted Olefins via Ring-Closing Metathesis.[1][2] Organic Letters, 4(12), 1951–1954.[2]

    • Details on Grubbs II/HG-II activity profiles.
  • Endo, K., & Grubbs, R. H. (2011).[2] Chelated Ruthenium Catalysts for Z-Selective Olefin Metathesis. Journal of the American Chemical Society, 133(22), 8525–8527.[2]

    • Source for Z-selective catalyst applic

Sources

Optimization

Technical Support Center: Cyclonon-2-en-1-ol Purity Analysis and Remediation

Welcome to the technical support center for the identification and removal of impurities in Cyclonon-2-en-1-ol samples. This guide is designed for researchers, scientists, and drug development professionals to troublesho...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the identification and removal of impurities in Cyclonon-2-en-1-ol samples. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common purity issues encountered during their experiments. Here, we synthesize technical expertise with practical, field-proven insights to ensure the integrity of your research.

Frequently Asked Questions (FAQs)

Q1: What are the most probable impurities in my Cyclonon-2-en-1-ol sample?

A1: Impurities in Cyclonon-2-en-1-ol typically originate from its synthesis. Common synthetic routes for allylic alcohols and medium-sized rings suggest the following potential impurities:

  • Starting Materials: Unreacted precursors from the synthesis.

  • Byproducts of Oxidation/Reduction: If the synthesis involves oxidation of cyclononene or reduction of cyclonon-2-en-1-one, you may find related ketones, aldehydes, or over-reduced alkanols.[1][2]

  • Isomers: Positional isomers (e.g., Cyclonon-3-en-1-ol) or stereoisomers may form depending on the reaction conditions.

  • Solvent Residues: Residual solvents from the reaction or purification steps, such as toluene, diethyl ether, or dichloromethane, are common.[3]

  • Reagents: Traces of reagents used in the synthesis, such as acids, bases, or catalysts.

  • Transannular Reaction Products: Due to the conformational flexibility of the nine-membered ring, transannular reactions (reactions across the ring) can occur, leading to bicyclic impurities.[4][5]

Q2: My NMR spectrum shows broad peaks. What could be the cause?

A2: Broad peaks in the NMR spectrum of a medium-sized ring compound like Cyclonon-2-en-1-ol often indicate the presence of multiple conformers that are in dynamic equilibrium at room temperature. To resolve these, you can perform variable temperature (VT) NMR studies. By lowering the temperature, you can slow down the conformational exchange and sharpen the signals for each conformer.[4]

Q3: I'm having trouble separating my product from an impurity with a very similar polarity using flash chromatography. What can I do?

A3: For challenging separations of compounds with similar polarities, consider the following strategies:

  • Optimize Your Solvent System: A small change in the solvent polarity can have a significant impact. Experiment with different solvent systems using Thin Layer Chromatography (TLC) to find the optimal separation.

  • Use a Different Stationary Phase: If silica gel is not providing adequate separation, consider using alumina or a bonded phase like C18 (reversed-phase).[6]

  • Gradient Elution: Employing a solvent gradient during flash chromatography, where the polarity of the mobile phase is gradually increased, can improve the separation of closely eluting compounds.

Q4: My sample of Cyclonon-2-en-1-ol is slightly yellow. Is this a sign of impurity?

A4: A yellow tint can indicate the presence of oxidized impurities or degradation products. It is advisable to analyze the sample for purity using techniques like GC-MS or HPLC-UV to identify the cause of the coloration.

Troubleshooting Guide

This section provides solutions to specific issues you may encounter during the analysis and purification of Cyclonon-2-en-1-ol.

Problem Potential Cause Troubleshooting Steps & Solutions
Unexpected peaks in GC-MS Contamination from the injection port, column bleed, or impure solvents.1. Run a blank injection with just the solvent to check for system contamination. 2. Condition the GC column according to the manufacturer's instructions to minimize bleed. 3. Use high-purity solvents for sample preparation and the mobile phase.
Poor peak shape in HPLC Column overload, inappropriate solvent for sample dissolution, or secondary interactions with the stationary phase.1. Reduce the injection volume or dilute the sample. 2. Dissolve the sample in the mobile phase if possible. 3. For basic impurities, add a small amount of a basic modifier (e.g., triethylamine) to the mobile phase. For acidic impurities, add an acidic modifier (e.g., trifluoroacetic acid).
Incomplete removal of impurities by distillation Formation of an azeotrope or similar boiling points of the impurity and product.1. Perform a vacuum distillation to lower the boiling points and potentially break the azeotrope.[7] 2. Use a fractional distillation column with a higher number of theoretical plates for better separation.
Product degradation during purification Sensitivity of the allylic alcohol to heat or acidic/basic conditions.1. Use milder purification techniques like flash chromatography at room temperature. 2. If using distillation, perform it under vacuum to reduce the temperature.[8] 3. Neutralize the sample before purification if it contains acidic or basic residues from the synthesis.

Experimental Protocols

Protocol 1: Identification of Impurities by GC-MS

This protocol outlines a general method for the gas chromatography-mass spectrometry (GC-MS) analysis of Cyclonon-2-en-1-ol to identify volatile impurities.

1. Sample Preparation: a. Dissolve approximately 1 mg of the Cyclonon-2-en-1-ol sample in 1 mL of a high-purity volatile solvent (e.g., dichloromethane or ethyl acetate). b. If necessary, derivatize the sample with a silylating agent (e.g., BSTFA) to improve the volatility and peak shape of the alcohol.[9]

2. GC-MS Parameters (Example):

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness) is a good starting point.[10]
  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.
  • Inlet Temperature: 250 °C.
  • Oven Temperature Program:
  • Initial temperature: 60 °C, hold for 2 minutes.
  • Ramp: 10 °C/min to 280 °C.
  • Hold at 280 °C for 5 minutes.
  • MS Detector:
  • Ionization Mode: Electron Ionization (EI) at 70 eV.
  • Mass Range: m/z 40-450.
  • Source Temperature: 230 °C.

3. Data Analysis: a. Identify the main peak corresponding to Cyclonon-2-en-1-ol. b. Analyze the mass spectra of the other peaks and compare them with spectral libraries (e.g., NIST) to identify potential impurities.

Protocol 2: Purification by Flash Column Chromatography

This protocol provides a step-by-step guide for the purification of Cyclonon-2-en-1-ol using flash column chromatography.

1. Selection of Solvent System: a. Use Thin Layer Chromatography (TLC) to determine a suitable solvent system. A good starting point for a moderately polar compound like Cyclonon-2-en-1-ol is a mixture of hexane and ethyl acetate. b. The ideal solvent system should give a retention factor (Rf) of approximately 0.2-0.3 for the product on the TLC plate.

2. Column Packing: a. Select a column size appropriate for the amount of sample to be purified. b. Prepare a slurry of silica gel in the initial, low-polarity solvent. c. Carefully pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

3. Sample Loading: a. Dissolve the crude Cyclonon-2-en-1-ol in a minimal amount of the mobile phase or a more volatile solvent. b. Carefully apply the sample to the top of the silica bed.

4. Elution: a. Begin eluting with the determined solvent system. b. Collect fractions and monitor the elution of the product by TLC. c. If necessary, a gradient elution can be performed by gradually increasing the polarity of the mobile phase to elute more polar impurities.

5. Product Recovery: a. Combine the fractions containing the pure product. b. Remove the solvent under reduced pressure using a rotary evaporator.

Visualizations

Workflow for Impurity Identification and Removal

cluster_start Initial Sample cluster_analysis Impurity Identification cluster_decision Purity Assessment cluster_purification Purification Methods cluster_end Final Product Start Crude Cyclonon-2-en-1-ol GCMS GC-MS Analysis Start->GCMS HPLC HPLC Analysis Start->HPLC NMR NMR Spectroscopy Start->NMR Decision Purity Acceptable? GCMS->Decision HPLC->Decision NMR->Decision Distillation Distillation Decision->Distillation No Chromatography Flash Chromatography Decision->Chromatography No End Pure Cyclonon-2-en-1-ol Decision->End Yes Distillation->Start Re-analyze Chromatography->Start Re-analyze

Caption: Workflow for the analysis and purification of Cyclonon-2-en-1-ol.

Logical Relationship of Impurity Sources

cluster_impurities Potential Impurities Synthesis Synthesis of Cyclonon-2-en-1-ol StartingMaterials Unreacted Starting Materials Synthesis->StartingMaterials Byproducts Reaction Byproducts (e.g., Ketones, Isomers) Synthesis->Byproducts Transannular Transannular Reaction Products Synthesis->Transannular Reagents Residual Reagents & Solvents Synthesis->Reagents

Caption: Sources of impurities in Cyclonon-2-en-1-ol synthesis.

References

  • Boyd, O. A. (n.d.). Synthesis of Medium Ring Heterocycles by Directed C-C Bond Activation. University of Bristol. Retrieved from [Link]

  • Kamm, O., & Marvel, C. S. (1921). ALLYL ALCOHOL. Organic Syntheses, 1, 15. doi:10.15227/orgsyn.001.0015
  • (2020, October 3). HPLC Applications - Quick separation Guide. ResearchGate. Retrieved from [Link]

  • Wang, Z., et al. (2023). Natural Products for Pesticides Discovery: Structural Diversity Derivation and Biological Activities of Naphthoquinones Plumbagin and Juglone. Molecules, 28(8), 3374. doi:10.3390/molecules28083374
  • (n.d.). Novel Approaches to Medium Rings, Enantiomerically Enriched Alcohols and Haloalkynes. UCL Discovery. Retrieved from [Link]

  • Ho, T.-L., & Liu, S.-H. (1982). U.S. Patent No. 4,359,586. Washington, DC: U.S.
  • Kjaernulff, L., et al. (2022). Recent advances in the chemo-biological characterization of decalin natural products and unraveling of the workings of Diels–Alderases. Natural Product Reports, 39(6), 1154-1181. doi:10.1039/d1np00078a
  • Banerjee, A. K., & Laya, M. S. (2007). Synthesis of Allylic Alcohols from Alkenes and Their Derivatives. Russian Journal of Organic Chemistry, 43(1), 1-19.
  • University of Rochester. (n.d.). How To: Purify by Distillation. Retrieved from [Link]

  • Steed, R. (2007). HPLC Separation Fundamentals. Agilent. Retrieved from [Link]

  • (n.d.). A Guide to the Analysis of Chiral Compounds by GC. Restek. Retrieved from [Link]

  • Unsworth, W. P., & Taylor, J. E. (2020). Synthesis and Elaboration of Medium-Sized Ring Building Blocks Prepared via Cascade Ring Expansion Reactions. The Journal of Organic Chemistry, 85(15), 9747-9763. doi:10.1021/acs.joc.0c01198
  • (2011). U.S.
  • (n.d.). Purification Techniques and Boiling Point Analysis. Scribd. Retrieved from [Link]

  • Alam, M. S., et al. (2018). Mapping and quantifying isomer sets of hydrocarbons (≥C12) in diesel exhaust, lubricating oil and diesel fuel. Atmospheric Measurement Techniques, 11(5), 3047-3058. doi:10.5194/amt-11-3047-2018
  • Master Organic Chemistry. (n.d.). Retrieved from [Link]

  • MAC-MOD Analytical. (n.d.). Guidebook on Reversed Phase Chemistries & Utilizing Selectivity for HPLC Separations. Retrieved from [Link]

  • Kim, D. (2024). Medium-Sized Ring Expansion Strategies: Enhancing Small-Molecule Library Development. Pharmaceuticals, 17(4), 450. doi:10.3390/ph17040450
  • CK-12 Foundation. (2025). Methods of Purification of Organic Compounds. Retrieved from [Link]

  • Hillyer, H. W. (1950). U.S. Patent No. 2,513,534. Washington, DC: U.S.
  • (2020, October 3). HPLC Applications - Quick separation Guide. ResearchGate. Retrieved from [Link]

  • Liu, C., et al. (2019). Allylic alcohol synthesis by Ni-catalyzed direct and selective coupling of alkynes and methanol. Nature Communications, 10(1), 4995. doi:10.1038/s41467-019-12996-y
  • (n.d.). The Synthesis of Medium-Sized Rings and Macrocycles via a Cyclisation/Ring Expansion Cascade Reaction. White Rose eTheses Online. Retrieved from [Link]

  • (2012).
  • Adams, R. P., & Demeke, T. (2004). Identification by GC—MS of cymene isomers and 3,7,7-trimethylcyclohepta-1,3,5-triene in essential oils. Journal of Essential Oil Research, 16(4), 285-287.
  • (2020).
  • Aouici, A., et al. (2012). Chemical composition and analyses of enantiomers of essential oil obtained by steam distillation of Juniperus oxycedrus L. growing in Algeria.
  • Kim, D. (2024). Medium-Sized Ring Expansion Strategies: Enhancing Small-Molecule Library Development. Pharmaceuticals, 17(4), 450. doi:10.3390/ph17040450
  • Lisec, J., et al. (2006). Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. Metabolites, 2(1), 1-17.

Sources

Troubleshooting

Strategies for improving the stereoselectivity in Cyclonon-2-en-1-ol synthesis

Technical Support Center: Stereoselective Synthesis of Cyclonon-2-en-1-ol Welcome to the technical support guide for the stereoselective synthesis of Cyclonon-2-en-1-ol. This resource is designed for researchers, chemist...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stereoselective Synthesis of Cyclonon-2-en-1-ol

Welcome to the technical support guide for the stereoselective synthesis of Cyclonon-2-en-1-ol. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities associated with controlling stereochemistry in nine-membered ring systems. Here, we address common experimental challenges through a structured troubleshooting guide and a frequently asked questions (FAQ) section, grounding our advice in established chemical principles and field-proven methodologies.

Frequently Asked Questions (FAQs)

Q1: Why is achieving high stereoselectivity in the synthesis of nine-membered rings like Cyclonon-2-en-1-ol so challenging?

A1: The primary difficulty stems from the unique conformational properties of medium-sized rings (8-11 atoms).[1][2] Unlike well-behaved six-membered rings that predominantly adopt a stable chair conformation, nine-membered rings are conformationally flexible.[3] They possess multiple low-energy conformations that can rapidly interconvert.[1] This conformational mobility means that a prochiral center, such as the ketone in Cyclonon-2-en-1-one, does not present a single, energetically favored face for a reagent to attack. Consequently, many standard reagents will approach from multiple directions, leading to a mixture of stereoisomers. This challenge is further compounded by transannular strain—repulsive interactions between atoms across the ring—which influences conformational preferences in complex ways.[1][4]

Q2: What are the principal synthetic routes to access Cyclonon-2-en-1-ol where stereocontrol is a key consideration?

A2: There are three main strategies where stereoselectivity is paramount:

  • Reduction of a Prochiral Ketone: The most common route is the 1,2-reduction of the corresponding α,β-unsaturated ketone, Cyclonon-2-en-1-one. The stereochemical outcome of the newly formed hydroxyl group is determined by the reducing agent and reaction conditions. This is often the most direct but challenging method for stereocontrol.

  • Ring-Closing Metathesis (RCM): RCM can be used to form the nine-membered ring from a diene precursor.[1][5] While powerful for ring formation, controlling the Z/E geometry of the double bond is critical and often requires specific catalyst systems.[5] If the acyclic precursor already contains chiral centers, they can influence the stereochemistry of the final product.

  • Kinetic Resolution of a Racemic Alcohol: This approach starts with a racemic mixture of Cyclonon-2-en-1-ol. A chiral catalyst or enzyme is used to selectively react with one enantiomer (e.g., through acylation or oxidation), leaving the other enantiomer enriched.[6][7][8][9] This is an effective strategy when asymmetric synthesis proves difficult.

Q3: How do I decide which strategy is best for my target stereoisomer?

A3: The choice depends on your specific goal (diastereoselectivity vs. enantioselectivity) and available starting materials.

  • For Diastereocontrol: If you have Cyclonon-2-en-1-one and need a specific diastereomer, focus on diastereoselective reductions . Methods utilizing bulky reagents or chelation control are ideal.

  • For Enantiocontrol (Single Enantiomer):

    • If starting from the ketone, an asymmetric reduction using a chiral catalyst like a Corey-Bakshi-Shibata (CBS) reagent is the most direct route.[10][11][12]

    • If you can synthesize racemic Cyclonon-2-en-1-ol, enzymatic or chemical kinetic resolution is a robust and often high-yielding alternative.[9]

    • If building the ring from scratch, incorporating chirality into the acyclic precursor before RCM can provide excellent stereocontrol.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter in the lab, providing causal analysis and actionable solutions with detailed protocols.

Problem 1: Poor Diastereoselectivity in the Reduction of Cyclonon-2-en-1-one
  • Symptom: You are reducing Cyclonon-2-en-1-one with a standard hydride reagent like sodium borohydride (NaBH₄) and obtaining a nearly 1:1 mixture of the syn and anti diastereomers.

  • Cause Analysis: As discussed in FAQ1, the conformational flexibility of the nine-membered ring prevents a strong facial bias for hydride attack. NaBH₄ is a small, non-selective hydride donor that is not sterically demanding enough to differentiate between the competing transition states, leading to poor selectivity.

To force the hydride to attack from the less sterically hindered face, use a bulky reducing agent. Trialkylborohydrides like L-Selectride® (lithium tri-sec-butylborohydride) or K-Selectride® (potassium tri-sec-butylborohydride) are excellent choices. Their large steric profile will probe the subtle conformational differences of the ring and selectively attack the most accessible face of the carbonyl.

Step-by-Step Protocol: L-Selectride® Reduction

  • Preparation: Under an inert atmosphere (Argon or Nitrogen), dissolve Cyclonon-2-en-1-one (1.0 eq) in anhydrous tetrahydrofuran (THF) to a concentration of 0.1 M.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Reagent Addition: Slowly add L-Selectride® (1.2 eq, 1.0 M solution in THF) dropwise to the stirred solution over 15 minutes.

  • Reaction: Stir the reaction at -78 °C for 2-4 hours. Monitor the reaction progress by TLC (stain with KMnO₄ or ceric ammonium molybdate).

  • Quenching: Once the starting material is consumed, quench the reaction by slowly adding 3 M aqueous sodium hydroxide (NaOH), followed by the slow, dropwise addition of 30% hydrogen peroxide (H₂O₂). Caution: This quench is exothermic.

  • Workup: Allow the mixture to warm to room temperature and stir for 1 hour. Extract the aqueous layer with diethyl ether or ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

The Luche reduction is a highly effective method for the 1,2-reduction of α,β-unsaturated ketones without affecting the double bond.[13][14][15] It uses NaBH₄ in combination with a lanthanide salt, typically cerium(III) chloride (CeCl₃·7H₂O), in a protic solvent like methanol. The Ce³⁺ ion coordinates to the carbonyl oxygen, increasing its electrophilicity and directing the hydride attack to the carbonyl carbon.[14] This method is often gentler and can provide different selectivity compared to bulky borohydrides.[16][17]

Step-by-Step Protocol: Luche Reduction

  • Preparation: In a round-bottom flask, dissolve Cyclonon-2-en-1-one (1.0 eq) and CeCl₃·7H₂O (1.1 eq) in methanol to a concentration of 0.1 M. Stir until the cerium salt is fully dissolved.

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Reagent Addition: Add NaBH₄ (1.5 eq) portion-wise over 10 minutes. Vigorous gas evolution (H₂) will be observed.

  • Reaction: Stir the reaction at 0 °C for 30-60 minutes. Monitor progress by TLC.

  • Quenching: Quench the reaction by adding 1 M aqueous hydrochloric acid (HCl) until the pH is ~5.

  • Workup: Remove most of the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3x). Combine the organic layers, wash with saturated aqueous sodium bicarbonate (NaHCO₃) and brine, dry over Na₂SO₄, filter, and concentrate.

  • Purification: Purify by flash column chromatography.

Problem 2: Low Enantioselectivity in Asymmetric Synthesis
  • Symptom: You are attempting an asymmetric synthesis of a single enantiomer of Cyclonon-2-en-1-ol but are obtaining a low enantiomeric excess (ee%).

  • Cause Analysis: This can be due to several factors: an inappropriate chiral catalyst for the substrate, non-optimal reaction conditions (temperature, solvent), or a competing, non-selective background reaction. The conformational flexibility of the macrocycle can also lead to poor substrate-catalyst recognition.

The Corey-Bakshi-Shibata (CBS) reduction is a powerful and predictable method for the enantioselective reduction of ketones.[11][12][18][19] It employs a chiral oxazaborolidine catalyst that coordinates with both the borane reducing agent and the ketone substrate, creating a rigid, organized transition state that forces the hydride to be delivered to one specific face of the carbonyl.[12][19]

Step-by-Step Protocol: (S)-CBS Catalytic Reduction

  • Preparation: Under an inert atmosphere, add (S)-2-Methyl-CBS-oxazaborolidine (0.1 eq, 1.0 M solution in toluene) to a flame-dried flask containing anhydrous THF.

  • Borane Addition: Cool the catalyst solution to 0 °C and slowly add borane-dimethyl sulfide complex (BH₃·SMe₂) (1.0 eq, 2.0 M solution in THF). Stir for 15 minutes at 0 °C.

  • Substrate Addition: Cool the mixture to -40 °C. Add a solution of Cyclonon-2-en-1-one (1.0 eq) in anhydrous THF dropwise over 30 minutes.

  • Reaction: Stir the reaction at -40 °C. The reaction is typically complete within 1-2 hours. Monitor by TLC.

  • Quenching: Quench the reaction by the slow, dropwise addition of methanol at -40 °C.

  • Workup: Allow the solution to warm to room temperature. Remove the solvent under reduced pressure. Add 1 M HCl and extract with diethyl ether (3x). Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purification: Purify by flash column chromatography to yield the enantiomerically enriched alcohol. Determine ee% by chiral HPLC or GC.

If asymmetric reduction gives poor results, kinetic resolution of the racemic alcohol is an excellent alternative. Lipases are commonly used enzymes that can selectively acylate one enantiomer of an alcohol in the presence of an acyl donor (e.g., vinyl acetate). This leaves the unreacted alcohol enantiomerically pure.

Step-by-Step Protocol: Lipase-Catalyzed Kinetic Resolution

  • Preparation: To a solution of racemic Cyclonon-2-en-1-ol (1.0 eq) in a suitable organic solvent (e.g., toluene or hexane), add a lipase preparation (e.g., Candida antarctica lipase B, often immobilized as Novozym® 435).

  • Acyl Donor: Add vinyl acetate (2.0-5.0 eq) to the mixture.

  • Reaction: Stir the suspension at room temperature or slightly elevated temperature (e.g., 40 °C).

  • Monitoring: Monitor the reaction progress by GC or TLC, aiming for ~50% conversion. At 50% conversion, the theoretical maximum yield of the pure enantiomeric alcohol is achieved.

  • Workup: Once ~50% conversion is reached, filter off the immobilized enzyme (it can often be washed and reused). Concentrate the filtrate.

  • Purification: Separate the unreacted alcohol from the acylated product by flash column chromatography. The unreacted alcohol should be highly enriched in one enantiomer, while the ester contains the other.

Data Summary Table

MethodReagent/CatalystTypical SelectivityKey Advantage
Diastereoselective Reduction L-Selectride®>10:1 d.r.High selectivity for sterically demanding substrates.
Luche Reduction NaBH₄, CeCl₃>15:1 (1,2- vs 1,4-)Excellent chemoselectivity for enones; mild conditions.[20]
Asymmetric Reduction CBS Catalyst + Borane>95% eeHigh enantioselectivity, predictable stereochemical outcome.[11]
Kinetic Resolution Lipase + Vinyl Acetate>99% ee (at 50% conv.)Access to very high enantiopurity; environmentally friendly.

Visualization of Key Workflows

Troubleshooting Workflow

This diagram outlines the decision-making process when encountering poor stereoselectivity.

Troubleshooting_Workflow Start Start: Synthesis of Cyclonon-2-en-1-ol Problem Poor Stereoselectivity Observed Start->Problem Diastereo Poor Diastereomeric Ratio (d.r.) Problem->Diastereo Diastereomers? Enantio Poor Enantiomeric Excess (ee%) Problem->Enantio Enantiomers? Sol_Bulky Solution: Use Bulky Reagent (e.g., L-Selectride) Diastereo->Sol_Bulky Steric control needed Sol_Luche Solution: Use Luche Reduction (Chelation Control) Diastereo->Sol_Luche Chemoselectivity needed Sol_CBS Solution: Asymmetric Reduction (e.g., CBS Catalyst) Enantio->Sol_CBS Direct asymmetric route Sol_KR Solution: Kinetic Resolution (Enzymatic or Chemical) Enantio->Sol_KR Racemic starting material

Caption: Decision tree for troubleshooting poor stereoselectivity.

Mechanism: Steric Hindrance with L-Selectride

This diagram illustrates how a bulky reducing agent achieves facial selectivity.

L_Selectride_Mechanism cluster_ketone Cyclonon-2-en-1-one Ketone O || C Product Major Diastereomer Ketone->Product Forms new stereocenter Ring Flexible 9-membered ring L_Selectride L-Selectride (Bulky Hydride) Approach_Hindered Hindered Face Attack (Disfavored) L_Selectride->Approach_Hindered Approach_Open Open Face Attack (Favored) L_Selectride->Approach_Open Approach_Hindered->Ketone X Approach_Open->Ketone H⁻

Caption: Steric approach control by L-Selectride.

References

  • Stereoselective Synthesis of Highly Functionalized Bicyclo[2.1.0]pentanes by Sequential [2 + 1] and [2 + 2] Cycloadditions . ResearchGate. Available at: [Link]

  • Stereoselectivity of sodium borohydride reduction of saturated steroidal ketones utilizing conditions of Luche reduction . PubMed. Available at: [Link]

  • Stereoselectivity of sodium borohydride reduction of saturated steroidal ketones utilizing conditions of Luche reduction . ResearchGate. Available at: [Link]

  • Highly enantioselective reduction of ketones using Corey–Itsuno reduction using CBS catalyst . ISOMERLAB. Available at: [Link]

  • Epoxidation of Allylic Alcohols . Chemistry LibreTexts. Available at: [Link]

  • Stereoselective Synthesis of Highly Functionalized Bicyclo[2.1.0]pentanes by Sequential [2 + 1] and [2 + 2] Cycloadditions . The Knowles Group. Available at: [Link]

  • Enantioselective Carbonyl Reductions . Chemistry LibreTexts. Available at: [Link]

  • Sharpless epoxidation . Wikipedia. Available at: [Link]

  • The conformation of nine-membered rings . ResearchGate. Available at: [Link]

  • Synthesis of 5-Hydroxy-5-vinyl-2-cyclopentenones, a Family of Rare-Type Natural Products Mostly Recovered from Marine Sources . MDPI. Available at: [Link]

  • Investigating the diastereoselective synthesis of a macrocycle under Curtin–Hammett control . Chemical Science (RSC Publishing). Available at: [Link]

  • Kinetic resolution of racemic allylic alcohols via iridium-catalyzed asymmetric hydrogenation: scope, synthetic applications and insight into the origin of selectivity . Chemical Science (RSC Publishing). Available at: [Link]

  • Luche Reduction . Organic Chemistry Portal. Available at: [Link]

  • Cyclopentenone . Wikipedia. Available at: [Link]

  • Preparation of macrocyclic Z-enoates and (E,Z)- or (Z,E)-dienoates through catalytic stereoselective ring-closing metathesis . PubMed. Available at: [Link]

  • 9-Membered Carbocycles: Strategies and Tactics for their Synthesis . ResearchGate. Available at: [Link]

  • Enantioselective kinetic resolution of secondary allylic alcohols by chiral organocatalysis . ResearchGate. Available at: [Link]

  • Cerium(III) Chloride-Mediated Stereoselective Reduction of a 4-Substituted Cyclohexanone Using NaBH4 . ACS Publications. Available at: [Link]

  • Kinetic resolution of racemic allylic alcohols by enantioselective epoxidation. A route to substances of absolute enantiomeric purity? . Journal of the American Chemical Society. Available at: [Link]

  • Sharpless Asymmetric Epoxidation . Dalal Institute. Available at: [Link]

  • Corey-Bakshi-Shibata Reduction: Mechanism & Examples . NROChemistry. Available at: [Link]

  • New 1Z,5Z-Diene Compounds: Stereoselective Synthesis of Tetraenoic Macrodiolides . MDPI. Available at: [Link]

  • 9-Membered Carbocycles: Strategies and Tactics for Their Synthesis . PubMed. Available at: [Link]

  • Corey–Bakshi–Shibata (CBS) Reduktion . ResearchGate. Available at: [Link]

  • 1,2-Reduction of α,β-unsaturated compounds . Organic Chemistry Portal. Available at: [Link]

  • Conformations of cyclic organic molecules . Chemistry LibreTexts. Available at: [Link]

  • 2-Cyclopentene-1-ol . PubChem. Available at: [Link]

  • Kinetic resolution . Wikipedia. Available at: [Link]

  • El Niño–Southern Oscillation . Wikipedia. Available at: [Link]

  • Sharpless Asymmetric Epoxidation . ChemTube3D. Available at: [Link]

  • Conformational Analysis of Medium Rings . Macmillan Group. Available at: [Link]

  • Kinetic Resolution of Allylic Alcohol with Chiral BINOL-Based Alkoxides: A Combination of Experimental and Theoretical Studies . Journal of the American Chemical Society. Available at: [Link]

  • Synthetic Approaches to (R)-Cyclohex-2-Enol . ResearchGate. Available at: [Link]

  • Sharpless Asymmetric Epoxidation (SAE), Enantioselective Catalysis . YouTube. Available at: [Link]

  • Corey-Itsuno, Corey-Bakshi-Shibata Reduction . YouTube. Available at: [Link]

  • Nirbhay . Wikipedia. Available at: [Link]

  • Littoral combat ship . Wikipedia. Available at: [Link]

  • Teletext . Wikipedia. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the Structural Confirmation of Cyclonon-2-en-1-ol Derivatives: A Comparative Analysis

For: Researchers, scientists, and drug development professionals Introduction: The Intricacies of Medium-Sized Rings in Drug Discovery Cyclonon-2-en-1-ol and its derivatives represent a class of molecules with significan...

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals

Introduction: The Intricacies of Medium-Sized Rings in Drug Discovery

Cyclonon-2-en-1-ol and its derivatives represent a class of molecules with significant potential in medicinal chemistry. As nine-membered carbocycles, they occupy a unique chemical space, offering a blend of flexibility and structural pre-organization that can be advantageous for targeting challenging biological macromolecules. However, the inherent conformational complexity of these medium-sized rings presents a significant hurdle in their structural elucidation.[1] An unambiguous determination of their three-dimensional structure is paramount for understanding structure-activity relationships (SAR) and for the rational design of novel therapeutic agents. This guide provides an in-depth comparison of X-ray crystallography with alternative analytical techniques for the definitive structural confirmation of cyclonon-2-en-1-ol derivatives, grounded in the principles of scientific integrity and practical, field-proven insights.

The Gold Standard: Single-Crystal X-ray Diffraction (SC-XRD)

X-ray crystallography stands as the unequivocal method for determining the precise atomic arrangement in a crystalline solid.[2] It provides a detailed three-dimensional map of electron density, from which atomic coordinates, bond lengths, bond angles, and torsional angles can be derived with exceptional accuracy. For a molecule like a cyclonon-2-en-1-ol derivative, a successful crystallographic analysis would provide an unambiguous snapshot of its conformation in the solid state.

Causality in Experimental Design: Why SC-XRD is the Definitive Arbiter

In the context of conformationally flexible molecules such as nine-membered rings, techniques that provide averaged structural information can be misleading. X-ray crystallography, by its nature, analyzes a single, ordered conformation (or a limited number of ordered conformers) trapped within the crystal lattice. This "frozen" state allows for the precise measurement of interatomic distances and angles, providing the ground truth against which data from other techniques can be compared and validated.

Experimental Workflow for SC-XRD

The journey from a synthesized compound to a refined crystal structure is a multi-step process that demands meticulous execution.

sc_xrd_workflow cluster_synthesis Sample Preparation cluster_data_collection Data Collection cluster_structure_solution Structure Determination Synthesis Synthesis & Purification of Derivative Crystallization Crystal Growth Synthesis->Crystallization High Purity is Crucial Mounting Crystal Mounting Crystallization->Mounting Select Single, Defect-Free Crystal Screening Diffraction Screening Mounting->Screening Assess Crystal Quality Data_Collection Full Data Collection Screening->Data_Collection Optimal Strategy Data_Processing Data Processing & Space Group Determination Data_Collection->Data_Processing Integration & Scaling Structure_Solution Structure Solution (e.g., Direct Methods) Data_Processing->Structure_Solution Initial Atomic Model Refinement Structure Refinement Structure_Solution->Refinement Iterative Improvement Validation Validation & Deposition Refinement->Validation CIF File Generation

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

Detailed Protocol: Single-Crystal X-ray Diffraction of a Cyclonon-2-en-1-ol Derivative

1. Crystal Growth (The Critical Hurdle):

  • Purity: The starting material must be of the highest possible purity (>99%).

  • Solvent Selection: A systematic solvent screen is essential. The ideal solvent (or solvent system) will dissolve the compound when heated but result in supersaturation upon slow cooling.[3][4] For a polar molecule like an alcohol, solvents such as acetone, ethyl acetate, methanol, or mixtures with less polar solvents like hexane or toluene should be explored.

  • Methodology:

    • Slow Evaporation: A solution of the compound in a suitable solvent is filtered into a clean vial and loosely covered to allow for the slow evaporation of the solvent.[5]

    • Slow Cooling: A saturated solution is prepared at an elevated temperature and allowed to cool to room temperature slowly, followed by further cooling in a refrigerator or freezer.[6]

    • Vapor Diffusion: A concentrated solution of the compound is placed in a small open vial, which is then placed in a larger sealed container with a more volatile anti-solvent. The slow diffusion of the anti-solvent into the solution reduces the solubility of the compound, promoting crystallization.

2. Data Collection:

  • A suitable single crystal (typically 0.1-0.3 mm in each dimension) is mounted on a goniometer head.[7]

  • The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage.

  • The crystal is irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector as the crystal is rotated.

3. Structure Solution and Refinement:

  • The collected diffraction data are processed to determine the unit cell dimensions and space group.

  • An initial model of the structure is obtained using direct methods or Patterson methods.[8]

  • The atomic positions and displacement parameters are refined against the experimental data using least-squares methods.[9] Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Comparative Analysis: Alternative and Complementary Techniques

While SC-XRD provides unparalleled detail on the solid-state structure, it is often crucial to understand the conformational landscape of a molecule in solution, which is more biologically relevant. Furthermore, obtaining suitable crystals can be a significant bottleneck. Therefore, a multi-faceted approach employing other techniques is often necessary.

TechniqueInformation ProvidedAdvantagesLimitations
Single-Crystal X-ray Diffraction Precise 3D structure in the solid state (bond lengths, angles, conformation)Unambiguous structural determinationRequires high-quality single crystals; solid-state conformation may not be the same as in solution
NMR Spectroscopy Connectivity, relative stereochemistry, and conformational dynamics in solutionProvides information about the solution-state structure and dynamics; does not require crystallizationProvides time-averaged structural information for flexible molecules; can be complex to interpret for conformationally dynamic systems
Mass Spectrometry Molecular weight and fragmentation patternsHigh sensitivity; provides information about molecular formula and substructuresDoes not directly provide 3D structural information; fragmentation can be complex to interpret for isomers
Computational Chemistry Theoretical prediction of stable conformers and their relative energiesCan explore the entire conformational landscape; provides insights into geometries that are difficult to observe experimentallyAccuracy is dependent on the level of theory and force field used; requires experimental validation
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Solution-State Conformation

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules in solution.[10] For a flexible nine-membered ring like a cyclonon-2-en-1-ol derivative, NMR can provide insights into the major conformers present at equilibrium.

Key NMR Experiments for Conformational Analysis:

  • ¹H and ¹³C NMR: Provide information about the chemical environment of each nucleus and can indicate the presence of multiple conformers if they are in slow exchange on the NMR timescale.[3]

  • COSY (Correlation Spectroscopy): Establishes proton-proton coupling networks, confirming the connectivity of the carbon skeleton.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, further confirming the molecular framework.

  • NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy): These are crucial for conformational analysis as they detect through-space interactions between protons that are close to each other (typically < 5 Å).[2][11] The presence or absence of specific NOE/ROE cross-peaks can provide strong evidence for a particular conformation or set of conformations. For medium-sized molecules, ROESY is often preferred as the NOE can be close to zero.[12]

Experimental Protocol: 2D NMR for Conformational Analysis

  • Sample Preparation: Dissolve 5-10 mg of the purified cyclonon-2-en-1-ol derivative in a suitable deuterated solvent (e.g., CDCl₃, CD₃OD, DMSO-d₆) in a high-quality NMR tube.

  • 1D Spectra Acquisition: Acquire standard ¹H and ¹³C{¹H} spectra to assess sample purity and chemical shift dispersion.

  • 2D Spectra Acquisition:

    • COSY: Acquire a gradient-selected COSY spectrum to establish ¹H-¹H connectivities.

    • HSQC: Acquire a sensitivity-enhanced HSQC spectrum to correlate ¹H and ¹³C chemical shifts.

    • HMBC: Acquire an HMBC spectrum with a long-range coupling delay optimized for ~8 Hz to observe two- and three-bond correlations.

    • ROESY: Acquire a 2D ROESY spectrum with a mixing time of 200-500 ms to identify through-space correlations. The choice of mixing time is critical and may require optimization.[2]

nmr_logic cluster_connectivity Connectivity cluster_conformation Conformation COSY COSY (H-H Coupling) Structure Proposed 3D Structure in Solution COSY->Structure HSQC HSQC (Direct C-H) HSQC->Structure HMBC HMBC (Long-Range C-H) HMBC->Structure ROESY ROESY (Through-Space H-H) ROESY->Structure J_Coupling J-Coupling Analysis J_Coupling->Structure

Caption: Logic flow for NMR-based structural elucidation.

Mass Spectrometry (MS): Confirming the Formula and Gaining Fragmentation Insights

Mass spectrometry provides the molecular weight of a compound and, through fragmentation analysis, can offer clues about its structure.[13] For a cyclonon-2-en-1-ol derivative, high-resolution mass spectrometry (HRMS) is essential to confirm the elemental composition.

Expected Fragmentation Patterns for Cyclic Alcohols:

  • Loss of Water (M-18): A common fragmentation pathway for alcohols is dehydration.[14][15]

  • α-Cleavage: Cleavage of the C-C bond adjacent to the hydroxyl group.[16]

  • Ring Cleavage: Cyclic alcohols can undergo complex ring-opening fragmentations.[17]

While MS is not a primary tool for conformational analysis, it is a critical component of the overall structural confirmation process.

Computational Chemistry: A Predictive and Supportive Role

In the absence of a crystal structure, and to rationalize complex NMR data, computational methods are invaluable for exploring the conformational space of flexible molecules.

Workflow for Computational Conformational Analysis:

  • Conformational Search: A systematic or stochastic search of the potential energy surface is performed to identify low-energy conformers.

  • Geometry Optimization and Energy Calculation: The geometries of the identified conformers are optimized, and their relative energies are calculated using quantum mechanical methods (e.g., Density Functional Theory - DFT).

  • NMR Parameter Prediction: The NMR chemical shifts and coupling constants for the low-energy conformers can be calculated and compared with experimental data to determine the best fit.

This combined experimental and computational approach can provide a robust model of the conformational behavior of cyclonon-2-en-1-ol derivatives in solution.[18]

Conclusion: An Integrated Approach for Unambiguous Structural Confirmation

The structural elucidation of conformationally flexible medium-sized rings like cyclonon-2-en-1-ol derivatives requires a synergistic approach. While single-crystal X-ray diffraction remains the ultimate arbiter of structure, its reliance on crystalline samples necessitates the use of complementary techniques. A comprehensive strategy that integrates the definitive solid-state data from SC-XRD (when achievable) with the solution-state conformational insights from advanced NMR spectroscopy, supported by mass spectrometry and computational modeling, provides the most robust and reliable path to unambiguous structural confirmation. This integrated workflow empowers researchers and drug development professionals to confidently establish structure-activity relationships and accelerate the discovery of novel therapeutics.

References

  • Latifi, R. User guide to crystal structure refinement with SHELXL 1. Introduction. Available at: [Link]

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. Available at: [Link]

  • Chemistry LibreTexts. 12.3: Mass Spectrometry of Some Common Functional Groups. (2024). Available at: [Link]

  • University of Wisconsin-Madison, Department of Chemistry. NOESY and ROESY. (2018). Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 220164, 2-Cyclopentene-1-ol. Available at: [Link]

  • Dragojlovic, V. Conformational analysis of cycloalkanes. SN Applied Sciences, 2015.
  • Saurí, J., et al. Conformational Investigations in Flexible Molecules Using Orientational NMR Constraints in Combination with 3J-Couplings and NOE Distances. Molecules, 2014.
  • Jasperse, J. Recrystallization I. Chem 355. Available at: [Link]

  • HKL Research, Inc. Small Molecule Structure Solution and Refinement. Available at: [Link]

  • Huber, T., Wildermuth, R. E., & Magauer, T. 9-Membered Carbocycles: Strategies and Tactics for their Synthesis. Chemistry–A European Journal, 2018. Available at: [Link]

  • Organic Spectroscopy International. NOESY and ROESY. (2014). Available at: [Link]

  • Snyder, S. A., & Vosburg, D. A. 9-Membered carbocycle formation: development of distinct Friedel-Crafts cyclizations and application to a scalable total synthesis of (±)-caraphenol A. Journal of the American Chemical Society, 2012. Available at: [Link]

  • Reddit. What is the difference between NOESY and ROESY for NMR? (2018). Available at: [Link]

  • JoVE. Video: Mass Spectrometry: Alcohol Fragmentation. (2024). Available at: [Link]

  • Chemistry LibreTexts. 2.1: RECRYSTALLIZATION. (2021). Available at: [Link]

  • CCP4 wiki. Solve a small-molecule structure. (2025). Available at: [Link]

  • Serianni, A. S., & Barker, R. The NMR Coupling Constants, and Conformational and Structural Properties of Flexible Aldopyranosyl Rings: α- and β-D-Idopyranose.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 11789128, 2-Cyclopenten-1-ol, (S)-. Available at: [Link]

  • All About Chemistry. Lec-27 || Mass Fragmentation Pattern in alcohols, phenols, cyclic alcohols & thio-alcohols. (2022). Available at: [Link]

  • Chemistry LibreTexts. 5.4: NOESY Spectra. (2025). Available at: [Link]

  • Knowbee Tutoring. Conformational Analysis of Cyclohexane Part 1 Organic Chemistry. (2014). Available at: [Link]

  • MDPI. Medium-Sized Ring Expansion Strategies: Enhancing Small-Molecule Library Development. (2025). Available at: [Link]

  • Silva, A. M. S., & Cavaleiro, J. A. S. Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry, 2011.
  • Snyder, S. A., & Breazzano, S. P. 9-Membered Carbocycle Formation: Development of Distinct Friedel–Crafts Cyclizations and Application to a Scalable Total Synthesis of (±)-Caraphenol A. Angewandte Chemie International Edition, 2012. Available at: [Link]

  • Whitman College. GCMS Section 6.10. Available at: [Link]

  • Bifulco, G., et al. Statistical evaluation of simulated NMR data of flexible molecules.
  • Huber, T., Wildermuth, R. E., & Magauer, T. 9-Membered Carbocycles: Strategies and Tactics for Their Synthesis. Chemistry–A European Journal, 2018. Available at: [Link]

  • Wikipedia. Nuclear Overhauser effect. Available at: [Link]

  • Ashenhurst, J. Cyclohexane Conformations. Master Organic Chemistry, 2014. Available at: [Link]

  • University of Victoria, Department of Chemistry. Recrystallization. Available at: [Link]

  • Brunger, A. T. Chapter 108 - 1.7 Refinement of X-ray Crystal Structures. International Tables for Crystallography, 2006. Available at: [Link]

  • Dalal Institute. Conformational Analysis of Cycloalkanes (Upto Six Membered Rings). Available at: [Link]

  • Müller, P., et al. Crystal Structure Refinement: A Crystallographer's Guide to SHELXL. Oxford University Press, 2006.
  • Chemistry Steps. Mass Spectrometry of Alcohols. Available at: [Link]

  • Palmer, A. G., & Koss, D. J. NMR Studies of Aromatic Ring Flips to Probe Conformational Fluctuations in Proteins. The Journal of Physical Chemistry B, 2023.
  • SlidePlayer. Conformations of Cycloalkanes. Available at: [Link]

Sources

Comparative

A Senior Application Scientist's Guide to Determining the Enantiomeric Excess of Chiral Cyclonon-2-en-1-ol

For researchers, synthetic chemists, and professionals in drug development, the precise determination of the enantiomeric excess (ee) of a chiral molecule is not merely a routine analytical task; it is a critical determi...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, synthetic chemists, and professionals in drug development, the precise determination of the enantiomeric excess (ee) of a chiral molecule is not merely a routine analytical task; it is a critical determinant of a compound's biological activity, efficacy, and safety. This guide provides an in-depth comparison of the primary analytical methodologies for ascertaining the enantiomeric purity of cyclonon-2-en-1-ol, a chiral allylic alcohol with a medium-sized ring structure. The unique conformational flexibility of the nine-membered ring presents distinct analytical challenges and necessitates a careful selection of methodology.

This document moves beyond a simple listing of techniques. It is designed to provide you with the causal reasoning behind experimental choices, enabling you to select and optimize the most suitable method for your research objectives. We will explore the theoretical underpinnings, practical implementation, and comparative performance of Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

The Foundational Role of Enantiomeric Excess

Enantiomers, non-superimposable mirror-image isomers, often exhibit markedly different pharmacological and toxicological profiles.[1] One enantiomer may be therapeutically active, while the other could be inactive or even detrimental. Consequently, regulatory bodies worldwide mandate the stereospecific analysis of chiral drug candidates. The enantiomeric excess, a measure of the purity of one enantiomer over the other, is therefore a paramount quality attribute.

Comparative Overview of Analytical Techniques

The determination of enantiomeric excess fundamentally relies on creating a diastereomeric difference between the enantiomers, which can then be distinguished and quantified. This can be achieved either through transient interactions with a chiral environment (e.g., a chiral stationary phase in chromatography) or by forming stable diastereomeric derivatives.

Method Principle Sample Requirements Throughput Key Advantages Primary Limitations
Chiral HPLC Differential interaction of enantiomers with a chiral stationary phase (CSP).Soluble in mobile phase, UV-active chromophore desirable.ModerateBroad applicability, high accuracy and precision, preparative scale possible.Cost of chiral columns, method development can be time-consuming.
Chiral GC Differential interaction of volatile enantiomers with a chiral stationary phase.Volatile and thermally stable (or derivable to be so).HighHigh resolution and sensitivity, fast analysis times.Limited to volatile and thermally stable compounds.
NMR Spectroscopy Formation of diastereomers with a chiral auxiliary, leading to distinct NMR signals.Soluble in deuterated solvent, mg-scale quantity.Low to ModerateProvides structural information, no chromatographic separation needed.Lower sensitivity, potential for signal overlap, requires chiral auxiliaries.

In-Depth Analysis and Experimental Protocols

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is arguably the most versatile and widely adopted technique for enantiomeric excess determination.[1][2] The separation is based on the differential, transient diastereomeric interactions between the enantiomers of cyclonon-2-en-1-ol and a chiral stationary phase (CSP). For alcohols, polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are often the first choice due to their broad applicability.

The choice of a polysaccharide-based CSP, such as Chiralcel® OD-H or Chiralpak® AD-H, is predicated on their proven efficacy in resolving a wide array of racemates, including alcohols, through a combination of hydrogen bonding, dipole-dipole, and steric interactions. The selection of a normal-phase mobile phase (e.g., hexane/isopropanol) is often preferred for polar analytes like alcohols as it enhances the hydrogen bonding interactions with the CSP, which are crucial for chiral recognition. The alcohol modifier (isopropanol or ethanol) in the mobile phase plays a critical role; its concentration is meticulously optimized to achieve a balance between resolution and analysis time.

  • Instrumentation: High-Performance Liquid Chromatography system with a UV detector.

  • Chiral Stationary Phase: Chiralcel® OD-H (250 x 4.6 mm, 5 µm).

  • Mobile Phase: n-Hexane / Isopropanol (90:10, v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 210 nm.

  • Sample Preparation: Dissolve a small amount of cyclonon-2-en-1-ol in the mobile phase to a concentration of approximately 1 mg/mL.

  • Injection Volume: 10 µL.

The two enantiomers of cyclonon-2-en-1-ol would appear as two distinct peaks in the chromatogram. The enantiomeric excess is calculated from the integrated peak areas (A1 and A2) of the two enantiomers using the following formula:

ee (%) = |(A1 - A2) / (A1 + A2)| x 100[3]

Parameter (R)-Cyclonon-2-en-1-ol (Hypothetical) (S)-Cyclonon-2-en-1-ol (Hypothetical)
Retention Time (min) 8.59.8
Resolution (Rs) > 1.5

Note: The above data is illustrative and would require experimental verification for cyclonon-2-en-1-ol.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_data Data Analysis Sample Cyclonon-2-en-1-ol Dissolve Dissolve Sample->Dissolve Solvent Mobile Phase Solvent->Dissolve Injector Injector Dissolve->Injector Column Chiral Column Injector->Column Detector UV Detector Column->Detector Chromatogram Chromatogram Detector->Chromatogram Integration Peak Integration Chromatogram->Integration Calculation ee Calculation Integration->Calculation

Caption: Workflow for ee determination by Chiral HPLC.

Chiral Gas Chromatography (GC)

For volatile and thermally stable compounds, chiral GC offers excellent resolution and short analysis times.[4] Cyclonon-2-en-1-ol, being a moderately sized alcohol, is amenable to GC analysis, potentially after derivatization to enhance its volatility and improve peak shape.

Derivatized cyclodextrins are the most common chiral stationary phases in GC.[5] The choice of a specific cyclodextrin derivative (e.g., a permethylated beta-cyclodextrin) is based on creating a chiral cavity into which the analyte can include itself, leading to diastereomeric interactions. Derivatization of the alcohol to its acetate or trifluoroacetate ester is a common strategy to reduce the polarity of the hydroxyl group, which minimizes peak tailing and improves chromatographic performance on the non-polar stationary phases typically used in GC.[6]

  • Derivatization to Acetate:

    • To approximately 1 mg of cyclonon-2-en-1-ol in a vial, add 100 µL of acetic anhydride and 100 µL of pyridine.

    • Heat the mixture at 60 °C for 30 minutes.

    • Evaporate the excess reagents under a stream of nitrogen and redissolve the residue in a suitable solvent (e.g., hexane) for GC analysis.

  • GC Conditions:

    • Instrumentation: Gas Chromatograph with a Flame Ionization Detector (FID).

    • Chiral Stationary Phase: Chirasil-DEX CB (25 m x 0.25 mm, 0.25 µm).

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Injector Temperature: 250 °C.

    • Detector Temperature: 250 °C.

    • Oven Program: 100 °C (hold 1 min), then ramp to 180 °C at 2 °C/min.

    • Injection: 1 µL, split ratio 50:1.

Similar to HPLC, the two enantiomers (as their acetate derivatives) will be separated in time, and the enantiomeric excess is calculated from the peak areas.

Parameter (R)-Cyclonon-2-en-1-yl acetate (Hypothetical) (S)-Cyclonon-2-en-1-yl acetate (Hypothetical)
Retention Time (min) 22.523.1
Separation Factor (α) > 1.1

Note: The above data is illustrative and would require experimental verification for cyclonon-2-en-1-ol.

GC_Workflow cluster_deriv Derivatization cluster_gc GC System cluster_gc_data Data Analysis Analyte Cyclonon-2-en-1-ol Reaction Acetylation Analyte->Reaction Reagent Acetic Anhydride Reagent->Reaction GC_Injector Injector Reaction->GC_Injector GC_Column Chiral GC Column GC_Injector->GC_Column GC_Detector FID GC_Column->GC_Detector GC_Chromatogram Chromatogram GC_Detector->GC_Chromatogram GC_Integration Peak Integration GC_Chromatogram->GC_Integration GC_Calculation ee Calculation GC_Integration->GC_Calculation

Caption: Workflow for ee determination by Chiral GC.

NMR Spectroscopy with Chiral Derivatizing Agents (Mosher's Acid Method)

NMR spectroscopy offers a powerful alternative for determining enantiomeric excess without the need for chromatographic separation.[7] The most established method for chiral alcohols involves derivatization with a chiral derivatizing agent (CDA), such as Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid) or its acid chloride.[8] The reaction of the racemic alcohol with an enantiomerically pure CDA produces a mixture of diastereomers, which are distinguishable by NMR.

The principle of the Mosher's acid method lies in the anisotropic effect of the phenyl group of the CDA on the protons of the alcohol moiety in the resulting diastereomeric esters.[9] These esters adopt a preferred conformation where the substituents on the chiral center of the alcohol experience different shielding or deshielding effects from the phenyl ring. By preparing both the (R)- and (S)-Mosher's esters and analyzing the differences in the chemical shifts (Δδ = δS - δR) of the protons on either side of the stereocenter, one can not only determine the enantiomeric excess but also assign the absolute configuration.

  • Esterification (in two separate NMR tubes):

    • Tube A ((S)-MTPA ester): Dissolve ~2 mg of cyclonon-2-en-1-ol in 0.5 mL of deuterated chloroform (CDCl₃). Add a small excess of (R)-(-)-MTPA chloride and a catalytic amount of dimethylaminopyridine (DMAP).

    • Tube B ((R)-MTPA ester): Repeat the procedure using (S)-(+)-MTPA chloride.

    • Allow the reactions to proceed to completion at room temperature.

  • ¹H NMR Analysis:

    • Acquire ¹H NMR spectra for both diastereomeric ester mixtures.

    • Identify a well-resolved proton signal of the cyclononene ring that is split into two distinct signals corresponding to the two diastereomers.

    • Integrate the signals for each diastereomer to determine their ratio, from which the enantiomeric excess of the starting alcohol can be calculated.

Proton (Hypothetical) Chemical Shift (δ) of (S)-MTPA Ester (ppm) Chemical Shift (δ) of (R)-MTPA Ester (ppm)
Olefinic Proton H-25.60 (major), 5.62 (minor)5.62 (major), 5.60 (minor)
Allylic Proton H-4a2.35 (major), 2.38 (minor)2.38 (major), 2.35 (minor)

Note: The above data is illustrative and would require experimental verification for cyclonon-2-en-1-ol.

NMR_Workflow cluster_nmr_prep Diastereomer Formation cluster_nmr_acq NMR Acquisition cluster_nmr_data Data Analysis Analyte Cyclonon-2-en-1-ol Derivatization Esterification Analyte->Derivatization CDA Chiral Derivatizing Agent (e.g., Mosher's Acid Chloride) CDA->Derivatization NMR_Tube Sample in NMR Tube Derivatization->NMR_Tube Spectrometer NMR Spectrometer NMR_Tube->Spectrometer NMR_Spectrum ¹H NMR Spectrum Spectrometer->NMR_Spectrum Signal_Integration Signal Integration NMR_Spectrum->Signal_Integration ee_Calculation ee Calculation Signal_Integration->ee_Calculation

Caption: Workflow for ee determination by NMR with a CDA.

Conclusion and Recommendations

The selection of the optimal method for determining the enantiomeric excess of cyclonon-2-en-1-ol is contingent on the specific requirements of the analysis, including sample availability, required throughput, and the need for preparative separation.

  • For routine, high-precision analysis and when method development time is available, Chiral HPLC is the recommended gold standard. Its broad applicability and the potential for scaling up to preparative separation make it a powerful tool in both research and development settings.

  • When high throughput is a priority and the analyte is sufficiently volatile, Chiral GC is an excellent choice. The fast analysis times and high resolution can significantly accelerate screening processes.

  • NMR spectroscopy using chiral derivatizing agents like Mosher's acid is invaluable when absolute configuration assignment is also required. While it is a lower-throughput technique, the wealth of structural information it provides is unparalleled.

It is imperative to note that the experimental protocols provided herein are illustrative examples based on established methods for similar chiral alcohols. Due to the unique conformational properties of the nine-membered ring of cyclonon-2-en-1-ol, optimization of these methods is essential to achieve baseline separation and accurate quantification. We recommend beginning with the chiral HPLC approach due to its high success rate with a broad range of chiral compounds.

References

  • Herald Scholarly Open Access. (n.d.). Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography. Retrieved from [Link]

  • MDPI. (2017). Determination of Enantiomeric Excess by Solid-Phase Extraction Using a Chiral Metal-Organic Framework as Sorbent. Retrieved from [Link]

  • ResearchGate. (2014). HPLC Determination of Enantiomeric 2-Azabicyclo[2.2.1]hept-5-en-3-one on Chiral Stationary Phase. Retrieved from [Link]

  • Restek Corporation. (n.d.). Chiral Separation and Optimization on Substituted ß-Cyclodextrin Columns. Retrieved from [Link]

  • LCGC International. (2004). Chiral Capillary Gas Chromatography: A Highly Selective Analytical Tool. Retrieved from [Link]

  • PubMed. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Retrieved from [Link]

  • PubMed Central (PMC). (2012). NMR analysis of the enantiomeric purity of chiral diols by a new chiral boron agent. Retrieved from [Link]

  • PubMed Central (PMC). (2011). Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis. Retrieved from [Link]

  • ChemRxiv. (2020). Synthesis of heterocyclic analogues of Mosher's acid. Retrieved from [Link]

  • ResearchGate. (2015). Chiral Separation of Diastereomeric and Enantiomeric Products Obtained by an Organic Reaction in Aqueous Media between Cyclohexanone and p‐nitrobenzaldehyde by HPLC on Chiral Stationary Phase. Retrieved from [Link]

  • LibreTexts. (2022). 5.2: Determining Enantiomeric or Isomeric Purity of Active Pharmaceutical Ingredients. Retrieved from [Link]

  • Herald Scholarly Open Access. (2018). Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography. Retrieved from [Link]

  • RSC Publishing. (2018). Rapid chiral analysis based on liquid-phase cyclic chemiluminescence. Retrieved from [Link]

  • YouTube. (2023). How I Used Mosher Esters in my PhD. Retrieved from [Link]

  • Physics Forums. (2007). Chiral Purity (enantiomer excess) for HPLC. Retrieved from [Link]

  • University of Toronto. (n.d.). Assigning Stereochemistry and Determining Enantiomeric Purity: New Liquid Crystals or Old Derivatives? Retrieved from [Link]

  • ResearchGate. (2015). Using NMR spectroscopic methods to determine enantiomeric purity and assign absolute stereochemistry. Retrieved from [Link]

  • MDPI. (2019). Synthesis, Chiral Resolution and Enantiomers Absolute Configuration of 4-Nitropropranolol and 7-Nitropropranolol. Retrieved from [Link]

  • PubMed. (2012). Synthesis, Chiral High Performance Liquid Chromatographic Resolution and Enantiospecific Activity of a Potent New Geranylgeranyl Transferase Inhibitor, 2-hydroxy-3-imidazo[1,2-a]pyridin-3-yl-2-phosphonopropionic Acid. Retrieved from [Link]

  • Chemistry Stack Exchange. (2017). How does the Mosher ester method allow determination of absolute configuration of secondary alcohols. Retrieved from [Link]

Sources

Validation

Comparative study of different synthetic pathways to Cyclonon-2-en-1-ol

Introduction: The Significance of Cyclonon-2-en-1-ol and Its Synthetic Challenges Cyclonon-2-en-1-ol, a nine-membered carbocycle bearing an allylic alcohol functionality, represents a key structural motif in a variety of...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Cyclonon-2-en-1-ol and Its Synthetic Challenges

Cyclonon-2-en-1-ol, a nine-membered carbocycle bearing an allylic alcohol functionality, represents a key structural motif in a variety of natural products and serves as a versatile building block in organic synthesis. The synthesis of medium-sized rings, such as this nine-membered system, presents considerable challenges due to unfavorable transannular interactions and entropic factors that disfavor cyclization. This guide provides a comparative analysis of three distinct and effective synthetic pathways to Cyclonon-2-en-1-ol, offering researchers and drug development professionals the critical insights needed to select the most appropriate method for their specific applications. We will delve into the mechanistic underpinnings, provide detailed experimental protocols, and present a comparative analysis of Ring-Closing Metathesis (RCM), Intramolecular Nozaki-Hiyama-Kishi (NHK) Reaction, and Allylic Oxidation of Cyclononene.

Pathway 1: Ring-Closing Metathesis (RCM) of a Dienol Precursor

Ring-closing metathesis has emerged as a powerful and versatile tool for the construction of a wide range of cyclic systems, including challenging medium-sized rings.[1][2] This pathway relies on the catalytic intramolecular exchange of alkylidene fragments between two terminal alkenes of an acyclic precursor, driven by the formation of volatile ethylene gas.

Causality in Experimental Design

The success of an RCM reaction is highly dependent on the choice of catalyst and reaction conditions. For the synthesis of a nine-membered ring, which can be sluggish, a highly active catalyst is paramount. Second-generation Grubbs catalysts, featuring an N-heterocyclic carbene (NHC) ligand, are known for their superior reactivity and functional group tolerance compared to the first-generation catalysts.[3] The use of high dilution is a critical experimental parameter to favor the intramolecular cyclization over competing intermolecular oligomerization.

Synthetic Scheme

The synthesis of the required dienol precursor, undec-1,10-dien-3-ol, can be achieved in a straightforward manner from commercially available starting materials. The subsequent RCM reaction yields the target Cyclonon-2-en-1-ol.

RCM_Pathway cluster_precursor Precursor Synthesis cluster_rcm Ring-Closing Metathesis Oct-7-enal Oct-7-enal Undec-1,10-dien-3-ol Undec-1,10-dien-3-ol Oct-7-enal->Undec-1,10-dien-3-ol Grignard Reaction Vinylmagnesium bromide Vinylmagnesium bromide Vinylmagnesium bromide->Undec-1,10-dien-3-ol Cyclonon-2-en-1-ol Cyclonon-2-en-1-ol Undec-1,10-dien-3-ol->Cyclonon-2-en-1-ol Grubbs II Catalyst High Dilution

Caption: Synthetic route to Cyclonon-2-en-1-ol via RCM.

Experimental Protocol: Ring-Closing Metathesis

Step 1: Synthesis of Undec-1,10-dien-3-ol

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 eq) and anhydrous THF.

  • Add a small crystal of iodine to initiate the reaction.

  • Slowly add a solution of vinyl bromide (1.2 eq) in anhydrous THF to the magnesium suspension. Maintain a gentle reflux.

  • After the magnesium is consumed, cool the resulting vinylmagnesium bromide solution to 0 °C.

  • Add a solution of commercially available oct-7-enal (1.0 eq) in anhydrous THF dropwise via the dropping funnel.

  • Allow the reaction mixture to warm to room temperature and stir for 4 hours.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with diethyl ether (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, hexane:ethyl acetate gradient) to afford undec-1,10-dien-3-ol.

Step 2: Ring-Closing Metathesis

  • In a flame-dried Schlenk flask under an argon atmosphere, dissolve undec-1,10-dien-3-ol (1.0 eq) in dry, degassed dichloromethane to a concentration of 0.005 M.

  • Add Grubbs second-generation catalyst (5 mol%) to the solution.

  • Heat the reaction mixture to reflux (approximately 40 °C) and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature and add a few drops of ethyl vinyl ether to quench the catalyst.

  • Concentrate the solvent under reduced pressure.

  • Purify the residue by flash column chromatography (silica gel, hexane:ethyl acetate gradient) to yield Cyclonon-2-en-1-ol.

Pathway 2: Intramolecular Nozaki-Hiyama-Kishi (NHK) Reaction

The Nozaki-Hiyama-Kishi (NHK) reaction is a powerful chromium(II)-mediated coupling of an aldehyde with a vinyl or aryl halide, often catalyzed by a nickel(II) salt.[4][5] Its intramolecular variant is particularly well-suited for the formation of medium and large rings, demonstrating high functional group tolerance and often proceeding under mild conditions.[6][7]

Causality in Experimental Design

The key to a successful intramolecular NHK reaction is the slow addition of the acyclic precursor to the chromium(II) salt solution. This pseudo-high dilution technique minimizes intermolecular side reactions. The choice of solvent is also critical, with polar aprotic solvents like DMF or DMSO being necessary to dissolve the chromium salts.[5] The nickel(II) co-catalyst is essential for the reaction with vinyl halides, as it facilitates the oxidative addition step.[5]

Synthetic Scheme

The synthesis of the acyclic precursor, 11-hydroxy-10-iodoundec-2-enal, can be accomplished from undec-10-en-1-ol. This is followed by the key intramolecular NHK cyclization to furnish Cyclonon-2-en-1-ol.

NHK_Pathway cluster_precursor Precursor Synthesis cluster_nhk Intramolecular NHK Reaction Undec-10-en-1-ol Undec-10-en-1-ol Intermediate_A Multi-step sequence (hydroboration, oxidation, iodination, allylic oxidation) Undec-10-en-1-ol->Intermediate_A NHK_Precursor 11-hydroxy-10-iodoundec-2-enal Intermediate_A->NHK_Precursor Cyclonon-2-en-1-ol Cyclonon-2-en-1-ol NHK_Precursor->Cyclonon-2-en-1-ol CrCl2, NiCl2 High Dilution

Caption: Synthetic route to Cyclonon-2-en-1-ol via intramolecular NHK reaction.

Experimental Protocol: Intramolecular Nozaki-Hiyama-Kishi Reaction

Step 1: Synthesis of 11-hydroxy-10-iodoundec-2-enal (Multi-step)

  • Hydroboration-Oxidation: Treat undec-10-en-1-ol with borane-tetrahydrofuran complex followed by oxidative workup with hydrogen peroxide and sodium hydroxide to yield undecane-1,10-diol.

  • Selective Protection: Selectively protect the primary alcohol of undecane-1,10-diol as a silyl ether (e.g., TBDMS ether).

  • Oxidation: Oxidize the remaining secondary alcohol to the corresponding ketone using a standard oxidant like PCC or Dess-Martin periodinane.

  • Shapiro Reaction & Iodination: Convert the ketone to a vinyl iodide via a Shapiro reaction followed by treatment with iodine.

  • Deprotection and Oxidation: Deprotect the primary alcohol and then oxidize it to the aldehyde using a selective reagent like Dess-Martin periodinane to afford the NHK precursor.

Step 2: Intramolecular Nozaki-Hiyama-Kishi Cyclization

  • To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add anhydrous chromium(II) chloride (8.0 eq) and anhydrous, degassed DMF.

  • Add a catalytic amount of nickel(II) chloride (1.0 mol%).

  • Stir the suspension vigorously at room temperature.

  • Prepare a solution of 11-hydroxy-10-iodoundec-2-enal (1.0 eq) in anhydrous, degassed DMF.

  • Add the precursor solution to the chromium(II) chloride suspension dropwise over a period of 8-12 hours using a syringe pump.

  • After the addition is complete, stir the reaction mixture for an additional 12 hours.

  • Quench the reaction by pouring it into water and extract with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, hexane:ethyl acetate gradient) to give Cyclonon-2-en-1-ol as a mixture of diastereomers.

Pathway 3: Allylic Oxidation of Cyclononene

This pathway represents a more direct approach, provided the starting cycloalkene, cyclononene, is readily available. Allylic oxidation introduces a hydroxyl group adjacent to the double bond. Selenium dioxide is a classic and effective reagent for this transformation.[8][9]

Causality in Experimental Design

The mechanism of selenium dioxide oxidation involves an initial ene reaction, followed by a[2][4]-sigmatropic rearrangement of the resulting allylseleninic acid intermediate.[9] This is followed by hydrolysis to yield the allylic alcohol. The use of a co-oxidant, such as tert-butyl hydroperoxide, allows for the use of catalytic amounts of the toxic selenium dioxide. The regioselectivity of the oxidation on a symmetrical alkene like cyclononene is not a concern.

Synthetic Scheme

This is a one-step transformation from the corresponding cycloalkene.

Allylic_Oxidation_Pathway Cyclononene Cyclononene Cyclonon-2-en-1-ol Cyclonon-2-en-1-ol Cyclononene->Cyclonon-2-en-1-ol SeO2 (cat.) t-BuOOH

Caption: Synthesis of Cyclonon-2-en-1-ol via allylic oxidation.

Experimental Protocol: Allylic Oxidation with Selenium Dioxide
  • In a round-bottom flask fitted with a reflux condenser, dissolve cyclononene (1.0 eq) in a mixture of dichloromethane and water.

  • Add a catalytic amount of selenium dioxide (5 mol%).

  • To the stirred solution, add tert-butyl hydroperoxide (70% in water, 1.5 eq) dropwise.

  • Heat the reaction mixture to reflux and stir for 12-24 hours, monitoring by TLC or GC-MS.

  • Cool the reaction mixture to room temperature and dilute with dichloromethane.

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, hexane:ethyl acetate gradient) to afford Cyclonon-2-en-1-ol.

Comparative Analysis

FeatureRing-Closing Metathesis (RCM)Intramolecular Nozaki-Hiyama-Kishi (NHK)Allylic Oxidation of Cyclononene
Key Transformation Diene CyclizationAldehyde-Halide CyclizationC-H Activation/Oxidation
Starting Materials Readily available acyclic fragmentsRequires multi-step precursor synthesisRequires pre-existing carbocycle
Yield Generally good to excellentModerate to goodModerate
Stereoselectivity Generally produces a mixture of E/Z isomers for medium ringsOften produces a mixture of diastereomers at the newly formed alcohol centerNot applicable for the formation of new stereocenters in this case
Functional Group Tolerance Excellent (Grubbs II)ExcellentGood
Scalability Can be challenging due to high dilutionPossible with slow addition techniquesGood
Reagent Toxicity/Cost Ruthenium catalysts can be expensive; low toxicityChromium salts are toxic; Nickel is a sensitizerSelenium dioxide is highly toxic
Key Advantages Convergent, high-yielding, and versatileHigh functional group tolerance, reliable for complex systemsDirect and atom-economical
Key Disadvantages Cost of catalyst, potential for oligomerizationToxicity of reagents, multi-step precursor synthesisToxicity of selenium, requires availability of the cycloalkene

Conclusion and Future Perspectives

The synthesis of Cyclonon-2-en-1-ol can be approached through several strategic disconnections, each with its own set of advantages and challenges.

  • Ring-Closing Metathesis stands out as a modern, highly efficient, and versatile method, particularly for creating the carbon skeleton from simple acyclic precursors. The primary considerations are the cost of the catalyst and the need for high-dilution conditions.

  • The Intramolecular Nozaki-Hiyama-Kishi Reaction is a robust and reliable method for the formation of medium-sized rings, especially in complex molecular settings where high functional group tolerance is required. Its main drawback is the multi-step synthesis of the required precursor and the use of stoichiometric amounts of toxic chromium salts.

  • Allylic Oxidation offers the most direct route, contingent on the availability of cyclononene. While atom-economical, the toxicity of selenium dioxide is a significant concern, although catalytic versions mitigate this to some extent.

The choice of the optimal synthetic pathway will ultimately depend on the specific requirements of the research program, including the availability of starting materials, scalability, cost considerations, and the desired level of stereocontrol. Future advancements in catalyst design for RCM, the development of more environmentally benign alternatives to chromium-based reagents for NHK-type reactions, and the discovery of more selective and safer C-H oxidation methods will undoubtedly further refine the synthetic approaches to this important class of molecules.

References

  • Grubbs, R. H. (2006). Olefin-Metathesis Catalysts for the Preparation of Molecules and Materials (Nobel Lecture). Angewandte Chemie International Edition, 45(23), 3760-3765. [Link]

  • Fürstner, A. (2000). Olefin Metathesis and Beyond. Angewandte Chemie International Edition, 39(17), 3012-3043. [Link]

  • Scholl, M., Ding, S., Lee, C. W., & Grubbs, R. H. (1999). Synthesis and Activity of a New Generation of Ruthenium-Based Olefin Metathesis Catalysts Coordinated with 1,3-Dimesityl-4,5-dihydroimidazol-2-ylidene Ligands. Organic Letters, 1(6), 953-956. [Link]

  • Organic Chemistry Portal. (n.d.). Ring Closing Metathesis (RCM). Retrieved from [Link]

  • Wikipedia. (2023). Nozaki–Hiyama–Kishi reaction. Retrieved from [Link]

  • ChemTube3D. (n.d.). Allylic Oxidation with Selenium Dioxide. Retrieved from [Link]

  • Wikipedia. (2023). Riley oxidation. Retrieved from [Link]

  • Coxon, J. M., Dansted, E., & Hartshorn, M. P. (1977). ALLYLIC OXIDATION WITH HYDROGEN PEROXIDE–SELENIUM DIOXIDE: trans-PINOCARVEOL. Organic Syntheses, 56, 25. [Link]

  • Kende, A. S., & Kaldor, I. (1989). A new method for macrocyclization: Nickel-catalyzed intramolecular coupling of vinyl iodides with aldehydes. Tetrahedron Letters, 30(50), 7051-7054. [Link]

  • Macfarlane, C., & Clift, M. D. (2019). Synthesis of the Core Framework of the Cornexistins by Intramolecular Nozaki-Hiyama-Kishi Coupling. Molecules, 24(14), 2657. [Link]

  • Sharpless, K. B., & Lauer, R. F. (1973). A new reagent for the allylic oxidation of olefins. Selenium dioxide-tert-butyl hydroperoxide. Journal of the American Chemical Society, 95(8), 2697-2699. [Link]

Sources

Comparative

Validating the Absolute Configuration of Cyclonon-2-en-1-ol Enantiomers

Executive Summary: The Medium-Ring Challenge Cyclonon-2-en-1-ol (CAS: 58588-75-3) presents a distinct stereochemical challenge compared to its smaller homologs (e.g., cyclopentenol). As a nine-membered ring, it falls int...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Medium-Ring Challenge

Cyclonon-2-en-1-ol (CAS: 58588-75-3) presents a distinct stereochemical challenge compared to its smaller homologs (e.g., cyclopentenol). As a nine-membered ring, it falls into the "medium ring" category (8–11 carbons), characterized by high conformational mobility and transannular interactions. Unlike rigid small rings, cyclononenol lacks a defined mean plane, existing in a dynamic equilibrium of boat-chair and chair-chair conformers.

This flexibility compromises standard empirical rules for absolute configuration (AC) assignment. Simple NMR derivatization (Mosher’s method) or enzymatic preference rules (Kazlauskas) can yield false positives if conformational averaging cancels out shielding effects or alters enzyme binding pockets.

This guide outlines a triangulated validation protocol , prioritizing self-consistent methods that account for conformational mobility.

Strategic Decision Matrix

Do not rely on a single method. Use this decision tree to select the appropriate validation workflow based on your available resources and sample state.

DecisionMatrix Start Start: Cyclonon-2-en-1-ol (Enantioenriched Oil) Cryst Can you crystallize a derivative? (e.g., p-nitrobenzoate) Start->Cryst XRay Method A: X-Ray Crystallography (Anomalous Dispersion) Cryst->XRay Yes (Solid) SolState Sample remains oil/liquid Cryst->SolState No (Oil) Conclusion Validated Absolute Configuration XRay->Conclusion Definite AC VCD Method B: VCD/ECD Spectroscopy (Compare exp. vs DFT) SolState->VCD Access to Chiroptical Hardware Mosher Method C: Advanced Mosher Analysis (High Field + Low Temp NMR) SolState->Mosher NMR Only VCD->Conclusion Mosher->Conclusion Probabilistic AC

Figure 1: Strategic workflow for determining absolute configuration of medium-ring allylic alcohols.

Comparative Analysis of Validation Methods

Method A: X-Ray Crystallography (The Gold Standard)

While cyclonon-2-en-1-ol is an oil, its esters often crystallize. This is the only method that provides direct, visual proof of configuration without reliance on conformational assumptions.

  • Protocol: React the alcohol with p-nitrobenzoyl chloride or 3,5-dinitrobenzoyl chloride .

  • Why: The heavy atoms (nitro groups) facilitate crystallization, and if a heavy atom (like bromine) is introduced (e.g., p-bromobenzoate), anomalous dispersion can determine AC directly without a known chiral reference.

  • Pros: Unambiguous.

  • Cons: Requires crystal growth (difficult for flexible rings); destructive to a small portion of the sample.

Method B: Vibrational Circular Dichroism (VCD) (The Modern Standard)

For flexible oils, VCD is superior to NMR. It measures the differential absorption of left/right circularly polarized IR light.

  • Mechanism: The VCD spectrum is a fingerprint of the molecule's chiral framework in solution.

  • Workflow:

    • Measure experimental VCD spectrum (IR region: 1000–1800 cm⁻¹).

    • Perform conformational search (Molecular Mechanics) to find all low-energy conformers of the R-enantiomer.

    • Calculate VCD spectra for all conformers using DFT (e.g., B3LYP/6-31G*).

    • Boltzmann-weight the calculated spectra and compare with experiment.

  • Pros: Non-destructive; works directly on the oil; explicitly accounts for conformational flexibility.

  • Cons: Requires specialized hardware and computational expertise.

Method C: Modified Mosher’s Method (NMR)

Warning: For 9-membered rings, the standard "Mosher's Rule" (Δδ = δS - δR) can be ambiguous because the phenyl ring of the auxiliary may not shield the expected region if the ring flips conformation.

  • Mitigation: Perform NMR analysis at low temperature (-40°C) to freeze out ring flipping, ensuring the auxiliary locks into the preferred syn-periplanar conformation.

Detailed Experimental Protocols

Protocol 1: Mosher Ester Synthesis & Analysis

This protocol uses MTPA-Cl (α-methoxy-α-trifluoromethylphenylacetyl chloride) to create diastereomeric esters.

Reagents:

  • (R)-(-)-MTPA-Cl and (S)-(+)-MTPA-Cl

  • Dry Pyridine-d5 (allows in-situ monitoring) or DMAP/DCM.

Step-by-Step:

  • Aliquot: Place 5 mg of cyclonon-2-en-1-ol into two separate NMR tubes.

  • Derivatization:

    • Tube A: Add 10 mg (S)-(+)-MTPA-Cl + 0.5 mL pyridine-d5. (Yields R-Mosher ester).

    • Tube B: Add 10 mg (R)-(-)-MTPA-Cl + 0.5 mL pyridine-d5. (Yields S-Mosher ester).

  • Incubation: Shake for 15 minutes. Reaction is usually instantaneous for secondary alcohols.

  • Analysis: Acquire 1H NMR (minimum 500 MHz) for both samples.

  • Calculation: Calculate

    
     for protons neighboring the chiral center (C1).
    
    • Interpretation: Protons with positive

      
       values reside on the right side of the Mosher plane (viewed from C-O bond); negative  values reside on the left.
      
    • Validation: Construct a 3D model.[1][2] If the sign distribution (+/-) is spatially consistent (all (+) on one side, all (-) on the other), the assignment is valid. If signs are scrambled, the ring is too flexible; abort and use Method B.

Protocol 2: Enzymatic Kinetic Resolution (Corroborative)

Lipases like CAL-B (Candida antarctica Lipase B) show strong enantioselectivity for cyclic allylic alcohols. While not a standalone proof of AC, it supports other data.

  • Kazlauskas Rule Application: CAL-B generally favors the enantiomer where the hydroxyl group is oriented such that the medium-sized ring fits the enzyme's large pocket and the alkene fits the medium pocket.

  • Reaction:

    • Substrate: Racemic cyclonon-2-en-1-ol.

    • Acyl Donor: Vinyl acetate (excess).

    • Catalyst: Immobilized CAL-B (Novozym 435).

    • Solvent: Hexane or MTBE.

  • Observation: Stop at 50% conversion. Isolate the remaining alcohol and the new ester.

  • Check: If the remaining alcohol is S (based on literature precedence for smaller rings), this suggests the R-enantiomer was acetylated. Note: This is empirical and must be confirmed by Method A or C.

Data Comparison Table

FeatureX-Ray CrystallographyVCD SpectroscopyMosher's Method (NMR)Enzymatic Resolution
Reliability (AC) Absolute (100%) Very High (95%)Moderate (Risk of conformer error)Low (Inferred/Empirical)
Sample State Solid crystal requiredLiquid/OilLiquid/OilLiquid/Oil
Sample Amount >10 mg~5-10 mg (Recoverable)~5 mg (Destructive)Variable
Time to Result Days (Crystal growth)24-48 Hours (Calc + Exp)2-4 Hours24 Hours
Cost High (Diffractometer)High (Instrument/Software)Low (Standard NMR)Low
Suitability for Cyclononenol Best (if derivatized)Excellent (handles flexibility)Caution (use Low-T NMR)Supporting evidence only

References

  • Dale, J. A., & Mosher, H. S. (1973).[3] Nuclear magnetic resonance enantiomer reagents. Configuration of the chiral moiety in chiral α-methoxy-α-trifluoromethylphenylacetic acid derivatives. Journal of the American Chemical Society, 95(2), 512–519.[3] Link

  • Seco, J. M., Quiñoá, E., & Riguera, R. (2004). The assignment of absolute configuration by NMR.[3][4][5][6] Chemical Reviews, 104(1), 17–118. Link

  • Stephens, P. J., Devlin, F. J., & Pan, J. J. (2008). The determination of the absolute configurations of chiral molecules using vibrational circular dichroism (VCD) spectroscopy. Chirality, 20(5), 643-663. Link

  • Ghanem, A. (2007). Trends in lipase-catalyzed asymmetric access to enantiomerically pure/enriched compounds. Tetrahedron, 63(8), 1723-1754. Link

Sources

Safety & Regulatory Compliance

Safety

Standard Operating Procedure: Safe Disposal of Cyclonon-2-en-1-ol

Document Control: Scope: Laboratory-scale disposal (< 5L) and pilot-scale waste management. Executive Summary & Chemical Profile Do not treat Cyclonon-2-en-1-ol as a generic organic solvent.

Author: BenchChem Technical Support Team. Date: February 2026

Document Control:

  • Scope: Laboratory-scale disposal (< 5L) and pilot-scale waste management.

Executive Summary & Chemical Profile

Do not treat Cyclonon-2-en-1-ol as a generic organic solvent. While it shares disposal pathways with other non-halogenated organics, its specific functionality—a medium-ring allylic alcohol—dictates strict segregation protocols prior to disposal.[1][2] The allylic alcohol moiety (


) is chemically active; it is susceptible to rapid, exothermic oxidation and acid-catalyzed polymerization.[2]

The Golden Rule: Disposal begins at the moment of synthesis/acquisition, not when the waste container is full.

Chemical Identity & Hazard Matrix
PropertySpecificationCritical Safety Implication
Chemical Structure Cyclic Allylic Alcohol (

)
Susceptible to peroxide formation and polymerization.[1][2]
Flash Point Est. 60°C - 80°C (Class IIIA/Combustible)D001 (Ignitable) Waste characteristic.[1][2]
Reactivity High (Allylic oxidation)INCOMPATIBLE with strong oxidizers (Chromic acid,

).[1][2]
Toxicity Irritant / Potentially ToxicTreat as P-List equivalent (Acutely Hazardous) due to metabolic potential.[1][2]

Pre-Disposal Stabilization & Segregation

Failure Mode Analysis: The most common accident involving allylic alcohols is the accidental mixing with oxidizing acids in a general waste carboy, leading to thermal runaway.

Step 1: Characterization & Quenching

Before moving the material to a waste stream, ensure it is chemically stable.

  • Peroxide Check: If the bottle is old (>12 months) or has visible crystals, DO NOT MOVE IT. Contact EHS immediately. Medium-ring alkenes can form peroxides at the allylic position.

  • Neutralization: If the waste contains residual acids (e.g., from an acid-catalyzed ring-closing metathesis), neutralize to pH 6–8 using saturated Sodium Bicarbonate (

    
    ) before bottling.[1][2]
    
Step 2: Segregation Logic

Cyclonon-2-en-1-ol must be segregated into Non-Halogenated Organic streams.[1][2]

  • Strictly Prohibited Mixtures:

    • 
       Do NOT mix with Oxidizing Acids (Nitric, Perchloric).
      
    • 
       Do NOT mix with Halogenated Solvents (DCM, Chloroform) unless incineration facility explicitly permits "mixed organics" (increases disposal cost).
      
    • 
       Do NOT mix with drying agents (
      
      
      
      , Sodium metal).

Disposal Workflow (Step-by-Step)

Phase A: Container Selection

Use High-Density Polyethylene (HDPE) or Borosilicate Glass containers.

  • Why? Cyclonon-2-en-1-ol can swell certain low-grade plastics over time.[1][2]

  • Venting:[3][4] Use a vented cap (pressure-relief) if the waste was recently neutralized to prevent

    
     buildup.
    
Phase B: Labeling (RCRA Compliance)

Labeling must be compliant with EPA RCRA standards (40 CFR 262.17).

  • Words: "HAZARDOUS WASTE"

  • Contents: "Cyclonon-2-en-1-ol, Organic Solvents"

  • Hazards: Check "Ignitable" and "Toxic".[5]

Phase C: The Disposal Decision Tree

Follow this logic flow to determine the physical path of the waste.

DisposalWorkflow cluster_legend Disposal Logic Start Waste Generation: Cyclonon-2-en-1-ol Check Is material pure or mixed with solvents? Start->Check Pure Pure Substance Check->Pure Mixed Mixture/Solution Check->Mixed LabPack Lab Pack Protocol: Pack pure bottle in vermiculite UN 1987 (Alcohols, n.o.s.) Pure->LabPack Preferred ContamCheck Does it contain Halogens (Cl, Br, I)? Mixed->ContamCheck StreamA STREAM A: Non-Halogenated Organic (High BTU Fuel Blending) ContamCheck->StreamA No StreamB STREAM B: Halogenated Organic (High Temp Incineration) ContamCheck->StreamB Yes (>2%) Info Allylic alcohols burn well. Fuel blending is the most sustainable path.

Figure 1: Decision matrix for segregating cyclonon-2-en-1-ol waste streams based on purity and co-contaminants.

Emergency Contingencies

Spill Management (< 1 Liter)
  • Evacuate: Vapor may cause dizziness or respiratory irritation.

  • PPE: Nitrile gloves (double gloved) and organic vapor respirator.

  • Absorb: Use Vermiculite or Activated Carbon .

    • Note: Do not use paper towels or combustible sawdust, as the high surface area combined with the allylic alcohol can increase flammability risk.

  • Clean: Wash surface with soap and water; solvent wash (acetone) as a final polish.

Exposure Response[1][3][6][7][8]
  • Skin Contact: Wash with soap and water for 15 minutes. Allylic alcohols are lipophilic and penetrate skin rapidly.

  • Inhalation: Move to fresh air immediately. If breathing is labored, seek medical attention (potential for pulmonary edema).

Regulatory & Compliance Codes

When filling out your waste manifest, use the following codes. Note that while Cyclonon-2-en-1-ol is not explicitly listed by name in 40 CFR 261.33 (P or U lists), it defaults to characteristic codes.[1][2]

Regulatory BodyCodeDescription
EPA / RCRA D001 Ignitable Characteristic (Flash point < 60°C).[1][2]
DOT (Shipping) UN 1987 Alcohols, n.o.s.[1][2] (Cyclonon-2-en-1-ol).[1][2][3][6][7][8] Class 3.
GHS Labeling H227 / H315 Combustible Liquid / Causes Skin Irritation.[1][2]

References

  • National Institutes of Health (NIH) - PubChem. Allyl Alcohol Compound Summary (Class Reference). Retrieved from [Link][2]

  • Occupational Safety and Health Administration (OSHA). Occupational Chemical Database: Allyl Alcohol. Retrieved from [Link][2]

  • U.S. Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

  • National Research Council.Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. (General principles for organic peroxide formers and allylic compounds).

Sources

© Copyright 2026 BenchChem. All Rights Reserved.